molecular formula C17H17NO4 B556248 Bz-RS-iSer(3-Ph)-OMe CAS No. 32981-85-4

Bz-RS-iSer(3-Ph)-OMe

Numéro de catalogue: B556248
Numéro CAS: 32981-85-4
Poids moléculaire: 299.32 g/mol
Clé InChI: UYJLJICUXJPKTB-LSDHHAIUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Bz-RS-ISer(3-Ph)-Ome is a fatty acid ester.

Propriétés

IUPAC Name

methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-22-17(21)15(19)14(12-8-4-2-5-9-12)18-16(20)13-10-6-3-7-11-13/h2-11,14-15,19H,1H3,(H,18,20)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJLJICUXJPKTB-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186619
Record name Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, methyl ester, (alphaR,betaS)-
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Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32981-85-4
Record name (2R,3S)-N-Benzoyl-3-phenylisoserine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32981-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2R,3S)-N-benzoylphenylisoserinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, methyl ester, (alphaR,betaS)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, methyl ester, (αR,βS)
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Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of Bz-RS-iSer(3-Ph)-OMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bz-RS-iSer(3-Ph)-OMe, a derivative of the natural product paclitaxel (Taxol), has demonstrated a range of biological activities, including antiviral, immunomodulatory, and antimitotic effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, drawing upon key scientific findings. The core of its activity is linked to its influence on microtubule dynamics, leading to cell cycle arrest and inhibition of cellular proliferation. This document details the experimental evidence, presents quantitative data in a structured format, and outlines the methodologies used to elucidate its biological functions.

Core Mechanism of Action: Microtubule Stabilization and Mitotic Arrest

As a derivative of paclitaxel, the primary mechanism of action of this compound is attributed to its interaction with tubulin, the protein subunit of microtubules. Similar to its parent compound, this compound is believed to bind to the β-tubulin subunit, promoting the assembly of stable microtubules and inhibiting their depolymerization. This disruption of normal microtubule dynamics has profound consequences for cellular processes that rely on a dynamic microtubule network, most notably mitosis.

The stabilization of microtubules by this compound leads to the formation of abnormal mitotic spindles, activating the spindle assembly checkpoint and ultimately causing cell cycle arrest in the G2/M phase. This prolonged mitotic block can subsequently trigger apoptotic cell death in rapidly dividing cells.

Quantitative Biological Activity

The biological effects of this compound have been quantified in various assays. The following tables summarize the key findings from the seminal study by Krawczyk et al. (2005), which systematically evaluated its cytotoxic, antiviral, and immunomodulatory properties.

Table 1: Cytotoxicity of this compound

Cell LineAssay MethodCC50 (µg/mL)Reference
VeroFormazane Method (MTT)> 500[1]

Table 2: In Vitro Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1)

ParameterValueReference
EC50 (µg/mL)10.7[1]
Selectivity Index (CC50/EC50)> 46.7[1]

Table 3: Immunomodulatory Effect on T Lymphocyte Proliferation

MitogenConcentration of this compound (µg/mL)Inhibition of Proliferation (%)Reference
Phytohaemagglutinin (PHA)10Significant Inhibition (Specific percentage not detailed in abstract)[1]

Signaling Pathway and Cellular Consequences

The interaction of this compound with microtubules initiates a cascade of cellular events, as depicted in the signaling pathway diagram below.

G cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects drug This compound tubulin β-Tubulin drug->tubulin Binds to microtubules Microtubules tubulin->microtubules Promotes assembly stabilization Microtubule Stabilization microtubules->stabilization mitotic_spindle Abnormal Mitotic Spindle Formation stabilization->mitotic_spindle sac Spindle Assembly Checkpoint Activation mitotic_spindle->sac g2m_arrest G2/M Phase Arrest sac->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis G start This compound Compound cytotoxicity Cytotoxicity Assay (Vero Cells) start->cytotoxicity antiviral Antiviral Assay (HSV-1 in Vero Cells) start->antiviral immunomodulation Lymphocyte Proliferation Assay (PBMCs + PHA) start->immunomodulation cc50 Determine CC50 cytotoxicity->cc50 ec50 Determine EC50 antiviral->ec50 inhibition Measure Inhibition of Proliferation immunomodulation->inhibition si Calculate Selectivity Index (SI) cc50->si ec50->si conclusion Characterize Biological Activity Profile inhibition->conclusion si->conclusion

References

Unveiling the Multifaceted Biological Profile of Bz-RS-iSer(3-Ph)-OMe: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bz-RS-iSer(3-Ph)-OMe, a derivative of the well-known anti-cancer agent Taxol, has emerged as a compound of significant interest due to its diverse biological activities. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of its antiviral, anti-mitotic, and immunomodulatory functions. The information presented herein is intended to support further research and development efforts in the fields of virology, oncology, and immunology.

Core Biological Activities

This compound exhibits a range of biological effects, primarily documented in the seminal work by Krawczyk et al. (2005). These activities include the inhibition of Herpes Simplex Virus type 1 (HSV-1) replication, the disruption of cellular division, and the modulation of the immune response.

Data Summary

The following table summarizes the key quantitative data associated with the biological activities of this compound and its related compounds as reported in the literature. It is important to note that specific individual values for this compound are part of a broader study of three Taxol derivatives.

Biological ActivityParameterReported Value(s)Cell Line/Model
Cytotoxicity 50% Cytotoxic Concentration (CC50)>500 µg/mLVero Cells
Antiviral Activity (HSV-1) Selectivity Index (SI)9.5 - 46.7In vitro
Anti-mitotic Activity Mitotic Index4.0% - 6.2%Vero Cells
Immunomodulatory Activity Inhibition of T lymphocyte proliferationQualitative InhibitionPHA-stimulated T lymphocytes

Experimental Methodologies

The following sections detail the experimental protocols that have been utilized to characterize the biological functions of this compound.

Cytotoxicity Assay

The cytotoxicity of this compound was assessed using the formazan-based MTT assay in Vero cells.

Protocol:

  • Vero cells were seeded in 96-well plates and incubated until a confluent monolayer was formed.

  • The culture medium was replaced with fresh medium containing serial dilutions of this compound.

  • Control wells received medium without the compound.

  • The plates were incubated for a period that corresponds to the duration of the antiviral assay.

  • Following incubation, the medium was removed, and MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • The plates were incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

  • The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The CC50 value, the concentration that reduces cell viability by 50%, was calculated from the dose-response curve.

Antiviral Activity Assay (HSV-1)

The inhibitory effect of this compound on the replication of Herpes Simplex Virus type 1 (HSV-1) was evaluated in Vero cells.

Protocol:

  • Confluent monolayers of Vero cells in 96-well plates were infected with HSV-1.

  • After a 1-hour adsorption period, the virus inoculum was removed, and the cells were washed with a culture medium.

  • Medium containing various non-toxic concentrations of this compound was added to the wells.

  • Control wells included virus-infected cells without the compound and uninfected cells.

  • The plates were incubated at 37°C in a 5% CO2 atmosphere until a cytopathic effect (CPE) was observed in the virus control wells.

  • The antiviral activity was quantified using a method such as a plaque reduction assay or a virus yield reduction assay.

  • The 50% inhibitory concentration (IC50) was determined, and the Selectivity Index (SI) was calculated as the ratio of CC50 to IC50.

Mitotic Index Determination

The influence of this compound on cell division was assessed by determining the mitotic index of treated Vero cells.

Protocol:

  • Vero cells were cultured on glass coverslips in Petri dishes.

  • The cells were treated with a non-toxic concentration of this compound.

  • Control cells were cultured in the absence of the compound.

  • After a suitable incubation period, the cells were fixed and stained with a DNA-specific dye (e.g., Giemsa stain).

  • The coverslips were mounted on microscope slides and observed under a light microscope.

  • The number of cells in mitosis and the total number of cells were counted in multiple fields of view.

  • The mitotic index was calculated as the percentage of cells in mitosis relative to the total number of cells.

T Lymphocyte Proliferation Assay

The immunomodulatory effect of this compound was evaluated by its ability to inhibit the proliferation of T lymphocytes stimulated with phytohemagglutinin (PHA).

Protocol:

  • Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

  • The cells were resuspended in a complete culture medium and seeded in 96-well plates.

  • The cells were stimulated with an optimal concentration of PHA in the presence or absence of various concentrations of this compound.

  • Control wells included unstimulated cells and cells stimulated with PHA alone.

  • The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Cell proliferation was assessed by measuring the incorporation of [3H]-thymidine or using a non-radioactive method such as the CFSE dilution assay.

  • The results were expressed as a percentage of inhibition of proliferation compared to the PHA-stimulated control.

Signaling Pathways and Experimental Workflows

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not been fully elucidated in the available literature. As a Taxol derivative, it is plausible that its anti-mitotic activity involves interaction with microtubules, similar to its parent compound. However, further investigation is required to confirm this and to understand the pathways involved in its antiviral and immunomodulatory activities.

To visualize the general workflow for assessing the biological activities described, the following diagrams are provided.

Experimental_Workflow_for_Antiviral_and_Cytotoxic_Screening cluster_invitro In Vitro Screening A Prepare Vero Cell Cultures B Cytotoxicity Assay (MTT) A->B D Antiviral Assay (HSV-1) A->D C Determine CC50 B->C F Calculate Selectivity Index (SI) C->F E Determine IC50 D->E E->F

Caption: General workflow for in vitro screening of antiviral and cytotoxic activity.

Mitotic_Index_and_Immunomodulation_Workflow cluster_cellular_assays Cellular Activity Assays G Vero Cell Culture H Treat with this compound G->H I Fix and Stain Cells H->I J Determine Mitotic Index I->J K Isolate PBMCs L Stimulate with PHA +/- Compound K->L M Assess T-cell Proliferation L->M N Quantify Inhibition M->N

Caption: Workflow for determining anti-mitotic and immunomodulatory effects.

Conclusion and Future Directions

This compound is a promising bioactive molecule with demonstrated antiviral, anti-mitotic, and immunomodulatory properties. The existing data, primarily from the foundational study by Krawczyk and colleagues, provides a strong basis for further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound. In-depth mechanistic studies will be crucial for understanding its mode of action and for exploring its full therapeutic potential. Furthermore, in vivo studies are warranted to validate the in vitro findings and to assess the compound's efficacy and safety in preclinical models of viral infection, cancer, and inflammatory conditions.

An In-depth Technical Guide to the Discovery and Synthesis of Bz-RS-iSer(3-Ph)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bz-RS-iSer(3-Ph)-OMe, a key chiral intermediate in the semi-synthesis of the potent anticancer drug, paclitaxel. The discovery of this compound is intrinsically linked to the development of an efficient and enantioselective synthetic route to the paclitaxel side chain. This document details the pivotal synthesis protocol developed by Denis, Greene, and colleagues, presenting quantitative data in a structured format. Furthermore, it outlines the known biological significance of this molecule as a critical precursor to one of the most important chemotherapeutic agents used today. Diagrams illustrating the synthetic pathway and logical relationships are provided to enhance understanding.

Introduction: The Significance of a Chiral Precursor

This compound, chemically known as Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate, is a non-natural amino acid derivative. Its discovery was not a singular event but rather a crucial step in the broader scientific endeavor to develop a practical and stereocontrolled synthesis of the C-13 side chain of paclitaxel. The complex structure of paclitaxel and the critical role of its side chain in its anticancer activity necessitated a synthetic approach that could deliver the precursor with the correct absolute stereochemistry. The work of Jean-Noël Denis, Andrew E. Greene, and their collaborators in the mid-1980s provided a landmark solution to this challenge, establishing an efficient, enantioselective pathway to this vital building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate
Synonyms This compound, (2R,3S)-N-Benzoyl-3-phenylisoserine methyl ester
CAS Number 32981-85-4
Molecular Formula C₁₇H₁₇NO₄
Molecular Weight 299.32 g/mol
Appearance White to off-white crystalline powder
Purity ≥98%
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents.

The Enantioselective Synthesis of this compound

The seminal work by Denis, Greene, et al., published in The Journal of Organic Chemistry in 1986, laid the foundation for the efficient synthesis of the paclitaxel side chain. The key to their approach was the asymmetric epoxidation of an achiral allylic alcohol, followed by regioselective opening of the epoxide with an azide nucleophile, and subsequent functional group manipulations.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow cluster_start Starting Material cluster_epoxidation Asymmetric Epoxidation cluster_opening Regioselective Azide Opening cluster_reduction Azide Reduction cluster_benzoylation N-Benzoylation A cis-Cinnamyl alcohol B (2R,3S)-Epoxycinnamyl alcohol A->B Sharpless Asymmetric Epoxidation C Methyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate B->C Oxidation & Azide Opening D Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate C->D Hydrogenation E This compound D->E Benzoyl Chloride

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies described by Denis, Greene, et al.

Step 1: Asymmetric Epoxidation of cis-Cinnamyl Alcohol

  • Objective: To create the chiral epoxide intermediate.

  • Procedure: To a solution of titanium(IV) isopropoxide and L-(+)-diethyl tartrate in dry dichloromethane at -20 °C is added cis-cinnamyl alcohol, followed by dropwise addition of tert-butyl hydroperoxide. The reaction is stirred at -20 °C for several hours until completion.

  • Work-up: The reaction is quenched with water, and the mixture is filtered. The organic layer is separated, washed, dried, and concentrated to yield (2R,3S)-epoxycinnamyl alcohol.

Step 2: Oxidation and Regioselective Azide Opening

  • Objective: To introduce the azide group at the C-3 position.

  • Procedure: The epoxy alcohol is oxidized to the corresponding epoxy acid using a suitable oxidizing agent. The crude epoxy acid is then treated with sodium azide in the presence of a Lewis acid catalyst in a suitable solvent.

  • Work-up: The reaction mixture is acidified and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting azido acid is esterified with diazomethane to afford methyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate.

Step 3: Reduction of the Azide

  • Objective: To convert the azide group to a primary amine.

  • Procedure: The azido ester is dissolved in methanol and hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate.

Step 4: N-Benzoylation

  • Objective: To introduce the benzoyl group to the amine.

  • Procedure: To a solution of the amino ester in dichloromethane and triethylamine is added benzoyl chloride dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up: The reaction mixture is washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography to afford this compound.

Quantitative Data

The following table summarizes typical yields for each step of the synthesis.

Table 2: Synthetic Step Yields

StepProductTypical Yield (%)
1(2R,3S)-Epoxycinnamyl alcohol85-90
2Methyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate70-75 (over 2 steps)
3Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate>95
4This compound90-95
Overall This compound ~50-60

Biological Significance and Application

The primary significance of this compound lies in its role as a direct precursor to the C-13 side chain of paclitaxel. The biological activity of paclitaxel is critically dependent on the presence and specific stereochemistry of this side chain.

Role in Paclitaxel's Mechanism of Action

Paclitaxel's anticancer effect stems from its ability to bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells. The N-benzoyl group and the 3'-phenyl group of the side chain, derived from this compound, are essential for this binding interaction.

Signaling_Pathway cluster_paclitaxel Paclitaxel Action cluster_tubulin Microtubule Dynamics cluster_cellcycle Cell Cycle Progression cluster_apoptosis Cellular Outcome A Paclitaxel (with this compound derived side chain) B β-tubulin subunit A->B Binds to C Microtubule Stabilization B->C Promotes D Disruption of Mitotic Spindle C->D Leads to E G2/M Phase Arrest D->E Causes F Apoptosis E->F Induces

Caption: Role of the paclitaxel side chain in its mechanism of action.

While this compound itself is not administered as a therapeutic agent, its efficient synthesis was a watershed moment in making paclitaxel more accessible for clinical use. The semi-synthesis of paclitaxel, which involves attaching the synthetically derived side chain to the baccatin III core (extracted from the needles of the yew tree), remains a commercially viable method for producing this life-saving drug.

Conclusion

This compound stands as a testament to the power of synthetic organic chemistry in advancing medicine. Its discovery, through the development of an elegant and efficient enantioselective synthesis, was a critical bottleneck that, once overcome, facilitated the broader availability of paclitaxel. This technical guide has provided a detailed overview of its synthesis, physicochemical properties, and profound biological significance as a key intermediate. For researchers in drug development, the story of this compound serves as a powerful example of how fundamental synthetic challenges are intricately linked to the successful clinical application of complex natural products.

Technical Guide: Antiviral Properties of Bz-RS-iSer(3-Ph)-OMe Against Herpes Simplex Virus (HSV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in-vitro antiviral properties of the paclitaxel derivative, Bz-RS-iSer(3-Ph)-OMe, against Herpes Simplex Virus Type 1 (HSV-1). This document consolidates available quantitative data on its efficacy and cytotoxicity, details relevant experimental methodologies, and illustrates its proposed mechanism of action. This compound has demonstrated the ability to inhibit HSV-1 replication at non-cytotoxic concentrations, suggesting its potential as a candidate for further antiviral drug development. The primary mechanism is believed to be the disruption of viral replication through interference with host cell mitotic processes.

Core Compound

  • Compound Name: this compound

  • Systematic Name: Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate

  • Alternative Name: Methyl (N-benzoyl-(2'R,3'S)-3'-phenylisoserinate)

  • Class: Paclitaxel derivative

Quantitative Antiviral Data

The antiviral efficacy and cytotoxicity of this compound against HSV-1 have been evaluated in vitro. The following table summarizes the key quantitative metrics.

ParameterValueCell LineVirus StrainReference
50% Cytotoxic Concentration (CC50) >500 µg/mLVero-[Krawczyk et al., 2005]
50% Effective Concentration (EC50) 21.7 µg/mL (76.06 µM)VeroHSV-1 (McIntyre)[Schnitzler et al., 2021]
Selectivity Index (SI = CC50/EC50) >23VeroHSV-1 (McIntyre)[Schnitzler et al., 2021]

Proposed Mechanism of Action

This compound, as a taxol derivative, is proposed to exert its anti-HSV-1 activity by stabilizing host cell microtubules. This stabilization interferes with the normal function of the microtubule network, which is crucial for the transport of HSV-1 capsids from the cell periphery to the nucleus, where viral replication occurs. By disrupting this transport mechanism, the viral replication cycle is inhibited.

Antiviral_Mechanism_of_this compound cluster_0 HSV-1 Infection Pathway (Normal) cluster_1 Inhibition by this compound HSV_entry HSV-1 Entry (Fusion at Plasma Membrane) Capsid_release Capsid Release into Cytoplasm HSV_entry->Capsid_release Microtubule_transport Capsid Transport along Microtubules Capsid_release->Microtubule_transport Nuclear_pore Docking at Nuclear Pore Microtubule_transport->Nuclear_pore Transport_inhibition Inhibition of Capsid Transport DNA_release Viral DNA Release into Nucleus Nuclear_pore->DNA_release Replication Viral Replication DNA_release->Replication Compound This compound Microtubule_stabilization Microtubule Stabilization Compound->Microtubule_stabilization Microtubule_stabilization->Transport_inhibition Replication_blocked Viral Replication Blocked Transport_inhibition->Replication_blocked

Proposed mechanism of this compound against HSV-1.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the antiviral properties of this compound.

Note: The full text of the primary study by Krawczyk et al. (2005) was not available. Therefore, the following are generalized protocols based on standard virological and cell biology techniques mentioned in the available literature. Specific parameters such as incubation times and concentrations may have varied in the original study.

Cytotoxicity Assay (Formazan-Based/MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

Cytotoxicity_Assay_Workflow A Seed Vero cells in 96-well plate B Incubate for 24h (allow attachment) A->B C Add serial dilutions of This compound B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at ~570 nm G->H I Calculate CC50 value H->I

Workflow for the formazan-based cytotoxicity assay.

Methodology:

  • Cell Plating: Seed Vero cells into a 96-well microtiter plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in a suitable growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adherence.

  • Compound Addition: Prepare serial dilutions of this compound in the growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10-20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the compound concentration and using regression analysis.

Antiviral Activity Assay (Virus Titer Reduction)

This assay quantifies the ability of the compound to inhibit the replication of HSV-1.

Methodology:

  • Cell Culture: Grow Vero cells to confluence in a suitable cell culture vessel (e.g., 24-well plate).

  • Infection: Infect the confluent cell monolayers with HSV-1 at a specific multiplicity of infection (MOI).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add a maintenance medium containing various non-cytotoxic concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere until the virus control shows a significant cytopathic effect (CPE), typically for 48-72 hours.

  • Virus Titer Determination (TCID50):

    • Harvest the supernatant and/or cells from each well (subject to freeze-thaw cycles to release intracellular virus).

    • Perform serial 10-fold dilutions of the harvested virus from each treatment condition.

    • Inoculate fresh Vero cell monolayers in a 96-well plate with each dilution (multiple replicates per dilution).

    • Incubate for 5-7 days and observe for CPE.

    • The 50% tissue culture infective dose (TCID50) is calculated using the Reed-Muench or Spearman-Kärber method.

  • Analysis: The EC50 value is the concentration of the compound that reduces the virus titer by 50% compared to the untreated virus control.

Mitotic Index Determination

This assay is used to assess the effect of the compound on cell division.

Methodology:

  • Cell Treatment: Culture Vero cells on coverslips in a petri dish. Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).

  • Cell Fixation: Fix the cells with a suitable fixative (e.g., methanol or paraformaldehyde).

  • Staining: Stain the cells with a DNA-binding dye that allows for visualization of chromosomes (e.g., Giemsa stain or DAPI).

  • Microscopy: Observe the cells under a light or fluorescence microscope.

  • Counting: Count the total number of cells and the number of cells in any stage of mitosis (prophase, metaphase, anaphase, telophase) in several random fields of view.

  • Calculation: The mitotic index is calculated as: (Number of cells in mitosis / Total number of cells) x 100%

Conclusion

This compound demonstrates notable in-vitro activity against HSV-1 with a favorable selectivity index. The proposed mechanism of action, involving the stabilization of microtubules and subsequent disruption of viral capsid transport, presents a non-nucleoside analog approach to antiviral therapy. Further investigation into the precise molecular interactions and in-vivo efficacy is warranted to fully elucidate the therapeutic potential of this compound. The detailed experimental protocols provided herein offer a framework for the continued study of this compound and other taxol derivatives as a potential new class of antiviral agents.

An In-depth Technical Guide on the Immunomodulatory Effects of Bz-RS-iSer(3-Ph)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bz-RS-iSer(3-Ph)-OMe, a derivative of the well-established anti-cancer agent Paclitaxel (Taxol), has demonstrated notable immunomodulatory properties.[1][2] This technical guide provides a comprehensive overview of its core immunomodulatory effects, with a specific focus on its inhibitory action on T lymphocyte proliferation. While specific quantitative data for this particular derivative remains limited in publicly accessible literature, this document synthesizes the available information and leverages knowledge of the parent compound, Taxol, to provide a detailed understanding of its potential mechanisms and experimental evaluation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development.

Introduction

This compound is a synthetic derivative of Paclitaxel, a complex diterpene renowned for its potent antineoplastic activity.[1][2] The mechanism of action of Paclitaxel primarily involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4] Beyond its cytotoxic effects on cancer cells, Paclitaxel and its derivatives are increasingly recognized for their immunomodulatory capabilities.[3][5][6] this compound has been specifically identified as an inhibitor of phytohemagglutinin (PHA)-induced T lymphocyte proliferation, suggesting its potential application in conditions characterized by excessive T cell activity.[1][2]

Core Immunomodulatory Effect: Inhibition of T Lymphocyte Proliferation

The primary reported immunomodulatory effect of this compound is the suppression of T lymphocyte proliferation stimulated by PHA.[1][2] PHA is a lectin that non-specifically activates T cells, inducing them to enter the cell cycle and proliferate. This process is a cornerstone of in vitro assays designed to assess T cell function. The inhibition of this process by this compound indicates a direct or indirect interference with T cell activation and/or proliferation pathways.

Quantitative Data
CompoundAssay TypeTarget CellsMitogenIncubation Time (hours)IC50 (µM) - Illustrative
This compound[³H]-Thymidine Incorporation AssayHuman PBMCsPHA72Data Not Available
This compoundCFSE-based Proliferation AssayPurified Human T CellsPHA96Data Not Available
Paclitaxel (Reference)[³H]-Thymidine Incorporation AssayHuman PBMCsPHA72Variable (literature)

PBMCs: Peripheral Blood Mononuclear Cells; CFSE: Carboxyfluorescein succinimidyl ester

Potential Signaling Pathways

The precise signaling pathways modulated by this compound to exert its immunomodulatory effects have not been elucidated. However, based on the known mechanisms of its parent compound, Taxol, several pathways can be hypothesized to be involved. Taxol is known to have lipopolysaccharide (LPS)-mimetic effects and can interact with Toll-like receptor 4 (TLR4) signaling pathways.[3][6] Additionally, Taxol can modulate signaling cascades such as the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways, which are critical for T cell activation and cytokine production.[3]

G Hypothesized Signaling Pathway for Immunomodulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bz_RS_iSer_3_Ph_OMe This compound TLR4 TLR4 Bz_RS_iSer_3_Ph_OMe->TLR4 Potential Interaction Microtubule_Stabilization Microtubule Stabilization Bz_RS_iSer_3_Ph_OMe->Microtubule_Stabilization MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex JNK_Pathway JNK Pathway TAK1->JNK_Pathway NF_kappaB_Inhibition NF-κB Inhibition IKK_Complex->NF_kappaB_Inhibition Gene_Transcription_Alteration Altered Gene Transcription (e.g., Cytokines, Cyclins) NF_kappaB_Inhibition->Gene_Transcription_Alteration JNK_Pathway->Gene_Transcription_Alteration Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Stabilization->Cell_Cycle_Arrest Cell_Cycle_Arrest->Gene_Transcription_Alteration

Caption: Hypothesized signaling pathways involved in the immunomodulatory effects of this compound.

Experimental Protocols

The following provides a detailed methodology for a standard PHA-induced T lymphocyte proliferation assay, which can be used to evaluate the immunomodulatory effects of this compound.

PHA-Induced T Lymphocyte Proliferation Assay using [³H]-Thymidine Incorporation

Objective: To determine the inhibitory effect of this compound on the proliferation of T lymphocytes stimulated with Phytohemagglutinin (PHA).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA-L)

  • This compound stock solution (in DMSO)

  • [³H]-Thymidine

  • 96-well flat-bottom cell culture plates

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell concentration to 1 x 10⁶ cells/mL. Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Cyclosporin A).

  • Mitogen Stimulation: Add 50 µL of PHA-L solution (final concentration of 5 µg/mL) to all wells except for the unstimulated control wells. Add 50 µL of medium to the unstimulated wells.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.

  • Radiolabeling: 18 hours prior to the end of the incubation period, add 1 µCi of [³H]-Thymidine to each well.

  • Cell Harvesting: At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Measure the incorporation of [³H]-Thymidine by liquid scintillation counting. The counts per minute (CPM) are proportional to the extent of cell proliferation.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the PHA-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

G Workflow for PHA-Induced T Lymphocyte Proliferation Assay Start Start Isolate_PBMCs Isolate PBMCs from Human Blood Start->Isolate_PBMCs Seed_Cells Seed 1x10^5 PBMCs/well in 96-well plate Isolate_PBMCs->Seed_Cells Add_Compound Add this compound (Serial Dilutions) Seed_Cells->Add_Compound Add_PHA Add PHA (5 µg/mL) Add_Compound->Add_PHA Incubate_72h Incubate for 72 hours at 37°C, 5% CO2 Add_PHA->Incubate_72h Add_Thymidine Add [3H]-Thymidine (1 µCi/well) for last 18h Incubate_72h->Add_Thymidine Harvest_Cells Harvest Cells onto Filter Mats Add_Thymidine->Harvest_Cells Scintillation_Counting Measure [3H] Incorporation (Liquid Scintillation) Harvest_Cells->Scintillation_Counting Data_Analysis Calculate % Inhibition and IC50 Value Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing the inhibition of T lymphocyte proliferation.

Conclusion

This compound presents an interesting profile as an immunomodulatory agent, stemming from its demonstrated ability to inhibit T lymphocyte proliferation. While a detailed quantitative and mechanistic understanding is still emerging, the foundational knowledge of its parent compound, Paclitaxel, provides a strong basis for future investigation. The experimental protocols and hypothesized signaling pathways outlined in this guide offer a framework for researchers to further explore the therapeutic potential of this and related compounds in immune-mediated diseases. Further studies are warranted to elucidate the precise molecular targets and signaling cascades affected by this compound, which will be crucial for its potential translation into clinical applications.

References

Chemical structure and properties of Bz-RS-iSer(3-Ph)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Bz-RS-iSer(3-Ph)-OMe, a derivative of the well-known anti-cancer agent Taxol. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Structure and Properties

This compound, with the full chemical name Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate, is a synthetic compound with significant biological activities. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol [1]
Synonyms Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate[2]
Appearance Solid
Purity ≥98%[3]
Storage Store at -20°C for long-term stability (up to 4 years)[3]. Stock solutions can be stored at -80°C for 2 years or -20°C for 1 year.[1]

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological effects, positioning it as a compound of interest for further investigation in virology, oncology, and immunology.[1][2]

Antiviral Activity

The compound is a known inhibitor of the Herpes Simplex Virus (HSV) replication cycle.[1][2] This activity occurs at concentrations that exhibit low cytotoxicity, suggesting a favorable therapeutic window for antiviral applications.

Antiproliferative and Cytotoxic Effects

As a derivative of Taxol, this compound exhibits antiproliferative properties by blocking the mitotic division of cells.[1][2] This mechanism of action is central to its potential as an anti-cancer agent. It has also been shown to influence the size of tumors induced by the Moloney murine sarcoma virus (M-MSV).[1][2]

Immunomodulatory Effects

This compound has been observed to affect the immune response by inhibiting the proliferation of T lymphocytes induced by phytohemagglutinin (PHA).[1][2] This suggests a potential role for the compound in modulating immune responses, which could be relevant in the context of autoimmune diseases or cancer immunotherapy.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments based on available information.

Preparation of Stock Solutions

For in vitro and in vivo studies, proper preparation of this compound solutions is critical.

Protocol for a 21.7 mg/mL DMSO Stock Solution:

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in dimethyl sulfoxide (DMSO) to a final concentration of 21.7 mg/mL.

  • Mix thoroughly until a clear solution is obtained.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1]

Protocol for Working Solutions for In Vivo Studies (Example): [1]

  • Method 1 (with PEG300 and Tween-80):

    • Take 100 μL of the 21.7 mg/mL DMSO stock solution.

    • Add 400 μL of PEG300 and mix until uniform.

    • Add 50 μL of Tween-80 and mix again.

    • Add 450 μL of saline to reach a final volume of 1 mL. This results in a clear solution of ≥ 2.17 mg/mL.[1]

  • Method 2 (with Corn Oil):

    • Take 100 μL of the 21.7 mg/mL DMSO stock solution.

    • Add 900 μL of corn oil and mix thoroughly. This also yields a clear solution of ≥ 2.17 mg/mL.[1]

Visualized Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and the compound's mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Solution Preparation cluster_assays Biological Assays start This compound Powder stock 21.7 mg/mL Stock in DMSO start->stock Dissolve work1 Working Solution 1 (PEG300, Tween-80, Saline) stock->work1 Dilute work2 Working Solution 2 (Corn Oil) stock->work2 Dilute antiviral Antiviral Assay (HSV Replication) work1->antiviral antiproliferative Antiproliferative Assay (Vero Cell Mitosis) work1->antiproliferative immunomodulatory Immunomodulatory Assay (T-cell Proliferation) work2->immunomodulatory

Figure 1: General experimental workflow for preparing and testing this compound.

mechanism_of_action cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes compound This compound mitosis Mitotic Division compound->mitosis Blocks proliferation T-cell Proliferation compound->proliferation Inhibits replication HSV Replication compound->replication Inhibits cytotoxicity Cytotoxicity & Antiproliferative Activity mitosis->cytotoxicity immuno Immunomodulation proliferation->immuno antiviral_effect Antiviral Effect replication->antiviral_effect

Figure 2: Simplified diagram of the biological activities of this compound.

Conclusion

This compound is a promising synthetic compound with a multifaceted biological profile. Its demonstrated antiviral, antiproliferative, and immunomodulatory activities warrant further investigation to elucidate its full therapeutic potential. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals interested in exploring the applications of this Taxol derivative.

References

A Technical Guide to Bz-RS-iSer(3-Ph)-OMe (CAS 32981-85-4): A Paclitaxel Derivative with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical compound Bz-RS-iSer(3-Ph)-OMe (CAS Number: 32981-85-4), also known as methyl (N-benzoyl-(2'R,3'S)-3'-phenylisoserinate). As a derivative of the potent anticancer agent paclitaxel, this compound has garnered interest for its own distinct biological activities. This document consolidates available data on its synthesis, chemical properties, and its cytotoxic, antiviral, and immunomodulatory effects. Detailed experimental protocols are provided for key biological assays, and quantitative data are summarized for ease of reference. Furthermore, this guide explores the potential mechanisms of action, including its influence on mitotic division and relevant signaling pathways, visualized through diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a synthetic organic compound and a key intermediate in the synthesis of various paclitaxel analogues, including 7-epi-10-deacetyltaxol. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 32981-85-4
Molecular Formula C₁₇H₁₇NO₄
Molecular Weight 299.32 g/mol
IUPAC Name methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate
Synonyms Methyl (N-benzoyl-(2'R,3'S)-3'-phenylisoserinate), this compound
Appearance Solid
Purity ≥98%
Solubility Soluble in DMSO, Acetonitrile, and Methanol.

Synthesis

The synthesis of this compound is a key step in the semi-synthesis of paclitaxel and its derivatives. While various methods exist for the creation of the phenylisoserine side chain, a common approach involves the following conceptual workflow:

G cluster_synthesis Synthesis Workflow Benzaldehyde Benzaldehyde Racemic_cis_3_phenylglycidic_methyl_ester Racemic_cis_3_phenylglycidic_methyl_ester Benzaldehyde->Racemic_cis_3_phenylglycidic_methyl_ester  Sodium Methoxide Methyl_Chloroacetate Methyl_Chloroacetate Methyl_Chloroacetate->Racemic_cis_3_phenylglycidic_methyl_ester Racemic_threo_3_phenylisoserine_amide Racemic_threo_3_phenylisoserine_amide Racemic_cis_3_phenylglycidic_methyl_ester->Racemic_threo_3_phenylisoserine_amide Ammonia Racemic_threo_N_benzoyl_3_phenylisoserine_acid Racemic_threo_N_benzoyl_3_phenylisoserine_acid Racemic_threo_3_phenylisoserine_amide->Racemic_threo_N_benzoyl_3_phenylisoserine_acid Hydrolysis & Benzoylation Resolution Resolution Racemic_threo_N_benzoyl_3_phenylisoserine_acid->Resolution Chiral Resolving Agent Bz_RS_iSer_3_Ph_OMe (2R,3S)-N-Benzoyl-3-phenyl isoserine methyl ester Resolution->Bz_RS_iSer_3_Ph_OMe Esterification G cluster_pathway Postulated Signaling Pathway Bz_Compound This compound Microtubules Microtubules Bz_Compound->Microtubules Stabilization Mitotic_Spindle_Assembly Mitotic Spindle Assembly Disruption Microtubules->Mitotic_Spindle_Assembly Mitotic_Arrest G2/M Phase Arrest Mitotic_Spindle_Assembly->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

An In-depth Technical Guide to the Safety and Handling of Bz-RS-iSer(3-Ph)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information, along with key experimental insights, for Bz-RS-iSer(3-Ph)-OMe, a taxol derivative and a significant intermediate in the synthesis of Paclitaxel. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective use of this compound in a laboratory setting.

Compound Identification and Properties

This compound, chemically known as Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate, is a derivative of Taxol. It has demonstrated biological activity, including the inhibition of the HSV replication cycle, blockage of mitotic divisions in Vero cells, and modulation of the immune response through the inhibition of PHA-induced T lymphocyte proliferation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate
Synonyms This compound, Paclitaxel Side Chain Intermediate
CAS Number 32981-85-4
Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
Appearance White to off-white solid
Solubility Soluble in Acetonitrile, DMSO, and Methanol

Safety and Handling Guidelines

The following safety and handling procedures are based on the Material Safety Data Sheet (MSDS) for Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate.

Hazard Identification
  • Potential Health Effects:

    • Inhalation: May be harmful if inhaled. May cause respiratory tract irritation.

    • Skin: May be harmful if absorbed through the skin. May cause skin irritation.

    • Eyes: May cause eye irritation.

    • Ingestion: May be harmful if swallowed.

First Aid Measures

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Carbon oxides, nitrogen oxides.

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C.

Experimental Protocols

Synthesis of this compound (General Workflow)

G Logical Workflow for the Synthesis of this compound cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_protection Protection and Activation cluster_final Final Product Formation A Benzaldehyde C (2R,3S)-3-Phenylisoserine A->C Reaction with Glycine derivative B L-Phenylalanine B->C Chiral Synthesis D N-Benzoyl-(2R,3S)-3-phenylisoserine C->D Benzoylation (e.g., Benzoyl Chloride) E This compound (Methyl Ester) D->E Esterification (Methanol, Acid catalyst) G Experimental Workflow for T-Cell Proliferation Assay cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Proliferation Measurement A Isolate PBMCs B Culture in RPMI-1640 A->B C Plate cells (1x10^5/well) B->C D Add this compound C->D E Add PHA (5 µg/mL) D->E F Incubate (72h, 37°C, 5% CO2) E->F G Add [3H]-thymidine F->G H Incubate (18h) G->H I Harvest and Scintillation Counting H->I J Determine % Inhibition I->J Analyze Data G General T-Cell Activation Signaling Pathway cluster_input Initial Signals cluster_cascade Signaling Cascade cluster_factors Transcription Factors cluster_output Cellular Response TCR TCR/CD3 PLCg1 PLCγ1 TCR->PLCg1 Ras Ras/MAPK TCR->Ras CD28 CD28 PI3K PI3K CD28->PI3K NFAT NFAT PLCg1->NFAT NFkB NF-κB PI3K->NFkB AP1 AP-1 Ras->AP1 Proliferation T-Cell Proliferation NFAT->Proliferation Cytokines Cytokine Production NFAT->Cytokines NFkB->Proliferation NFkB->Cytokines AP1->Proliferation AP1->Cytokines Inhibitor This compound Inhibitor->Proliferation Inhibits

Methodological & Application

Dissolution of Bz-RS-iSer(3-Ph)-OMe for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Bz-RS-iSer(3-Ph)-OMe, a taxol derivative, for use in a variety of in vitro assays. The following sections offer guidance on preparing stock and working solutions, along with recommended concentrations for cell-based and enzymatic assays.

Solubility and Storage

This compound is a hydrophobic compound with limited solubility in aqueous solutions. Organic solvents are necessary to prepare stock solutions for in vitro applications.

Table 1: Solubility and Recommended Storage of this compound

ParameterValueReference
Molecular Weight 299.3 g/mol [1]
Appearance Solid[1]
Soluble In Dimethyl Sulfoxide (DMSO), Acetonitrile, Methanol[1]
DMSO Solubility ≥ 60 mg/mL (≥ 200.45 mM)[2]
Recommended Stock Solution Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[2]
Recommended Stock Solution Concentration 10 mM - 50 mM
Stock Solution Storage -20°C or -80°C, protected from light and moisture[3]
Working Solution Storage Prepare fresh for each experiment[3]

Note: The use of anhydrous DMSO is critical as moisture can reduce the solubility of the compound.[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing this compound for in vitro assays.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution that can be further diluted to desired working concentrations.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 299.3 g/mol * 1000 mg/g = 2.993 mg

  • Weigh the compound: Carefully weigh out approximately 3 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound: Vortex the tube vigorously until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution if necessary.

  • Store the stock solution: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium for use in cell-based assays such as cytotoxicity, proliferation, or apoptosis assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile dilution tubes

Procedure:

  • Determine the final desired concentration: Based on literature for similar taxol derivatives, typical working concentrations for cell-based assays range from 10 nM to 1 µM.

  • Perform serial dilutions: a. Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of cell culture medium. For example, to prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of medium (1:100 dilution). b. From the intermediate dilution, perform further dilutions to achieve the final desired working concentrations. For example, to prepare a 100 nM working solution from a 100 µM intermediate, add 1 µL of the intermediate to 999 µL of medium (1:1000 dilution).

  • Maintain a low final DMSO concentration: It is crucial to ensure that the final concentration of DMSO in the cell culture wells is non-toxic to the cells, typically below 0.5% (v/v). Calculate the final DMSO concentration at each working dilution.

  • Prepare a vehicle control: A vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound should be included in all experiments.

  • Add to cells: Add the freshly prepared working solutions to the cells in culture.

Protocol 3: Preparation of Working Solutions for Enzymatic Assays

This protocol describes the dilution of the DMSO stock solution into an appropriate assay buffer for use in enzymatic assays, such as those involving serine proteases.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Enzyme assay buffer (specific to the enzyme being studied)

  • Sterile dilution tubes

Procedure:

  • Determine the final desired concentration: The effective concentration for enzymatic assays can vary widely. A typical starting point for serine protease inhibitors is in the nanomolar to micromolar range.

  • Dilute the stock solution: Dilute the 10 mM stock solution directly into the assay buffer to achieve the desired final concentrations. It is advisable to prepare a dilution series to determine the IC50 value.

  • Consider solvent effects: Ensure the final DMSO concentration in the assay is low and does not interfere with enzyme activity or assay detection. A DMSO control is essential.

  • Pre-incubation: Depending on the experimental design, pre-incubating the enzyme with the inhibitor before adding the substrate may be necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for in vitro assays.

G Experimental Workflow for this compound Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assays A Weigh this compound B Dissolve in Anhydrous DMSO A->B C Vortex to Homogenize B->C D Store at -20°C / -80°C C->D E Thaw Stock Solution D->E For Immediate Use F Serial Dilution in Assay Medium/Buffer E->F H Add to In Vitro Assay F->H G Prepare Vehicle Control G->H I Cell-Based Assays H->I J Enzymatic Assays H->J

Caption: Workflow for this compound solution preparation.

Potential Signaling Pathway

As a taxol derivative, this compound is expected to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. The diagram below illustrates this proposed signaling pathway.

G Proposed Signaling Pathway of this compound A This compound B Microtubule Stabilization A->B Binds to β-tubulin C Inhibition of Microtubule Dynamics B->C D Mitotic Arrest (G2/M Phase) C->D E Activation of Apoptotic Pathways D->E F Cell Death E->F

Caption: Proposed mechanism of action for this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and use of Bz-RS-iSer(3-Ph)-OMe (Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate), a key intermediate in the synthesis of taxane diterpenoids and a compound with noted biological activities, including potential cytotoxic, antiviral, and immunomodulatory effects.[1][2][3]

Overview of this compound

  • Chemical Name: Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate.[3]

  • CAS Number: 32981-85-4.[1]

  • Molecular Formula: C₁₇H₁₇NO₄.[1]

  • Molecular Weight: 299.3 g/mol .[1]

  • Appearance: A solid.[1]

  • Primary Use: Intermediate in the synthesis of 7-epi-10-deacetyltaxol.[1] It is also investigated for its biological activities as a Taxol derivative.[2][3]

Recommended Solvents and Solubility Data

The selection of an appropriate solvent is critical for the successful use of this compound in any experimental setting. Solubility can be influenced by factors such as temperature, purity of the compound, and the presence of other solutes. The following table summarizes the recommended solvents for this compound based on available data.

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Notes on Use
Dimethyl Sulfoxide (DMSO) C₂H₆OS78.13189Highly Recommended. this compound is readily soluble in DMSO.[1] It is a common solvent for preparing concentrated stock solutions for in vitro and in vivo studies.[2] For long-term storage of stock solutions, it is recommended to store at -20°C or -80°C.[2]
Acetonitrile C₂H₃N41.0581.6Recommended. The compound is soluble in acetonitrile.[1] This solvent is useful for analytical techniques such as HPLC and for chemical reactions where a polar aprotic solvent is required.
Methanol CH₄O32.0464.7Recommended. this compound is soluble in methanol.[1] Methanol is a versatile polar protic solvent suitable for a range of applications, including as a reaction solvent or for preparing solutions for analysis.
Dimethylformamide (DMF) C₃H₇NO73.09153Potentially Useful. While not explicitly listed for this specific compound, DMF is a common and effective solvent for protected amino acids and peptides, and can be considered if other recommended solvents are not suitable for a particular application.[4][5][6]
N-Methyl-2-pyrrolidone (NMP) C₅H₉NO99.13202Potentially Useful. Similar to DMF, NMP is a highly polar solvent widely used in peptide synthesis and for dissolving compounds with low solubility in other organic solvents.[4][6]

Experimental Protocols

3.1. Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Accurately weigh 10 mg of this compound and transfer it to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex or sonicate the mixture at room temperature until the solid is completely dissolved, resulting in a clear solution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]

3.2. Preparation of a Working Solution for In Vivo Studies (Aqueous Formulation)

This protocol provides a method for preparing a working solution suitable for in vivo administration, starting from a DMSO stock solution.[2]

Materials:

  • 10 mg/mL this compound in DMSO (from Protocol 3.1)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • To prepare 1 mL of working solution, begin with 100 µL of the 10 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix gently but thoroughly.

  • The final concentration of this compound in this formulation will be 1 mg/mL.

  • It is recommended to prepare this working solution fresh on the day of use.[2]

3.3. Preparation of a Working Solution for In Vivo Studies (Oil-Based Formulation)

For studies requiring a non-aqueous, oil-based vehicle, the following protocol can be used.[2]

Materials:

  • 10 mg/mL this compound in DMSO (from Protocol 3.1)

  • Corn oil

Procedure:

  • To prepare 1 mL of the oil-based working solution, start with 100 µL of the 10 mg/mL DMSO stock solution.

  • Add 900 µL of corn oil.

  • Mix thoroughly by vortexing or sonication until a uniform suspension or solution is achieved.

  • The final concentration of this compound will be 1 mg/mL.

  • This formulation should also be prepared fresh on the day of use.[2]

Diagrams and Workflows

4.1. Logical Workflow for Solvent Selection

The following diagram illustrates a decision-making process for selecting a suitable solvent for this compound based on the experimental requirements.

Start Start: Need to dissolve This compound Exp_Type Determine Experimental Type Start->Exp_Type Stock_Sol Stock Solution Preparation Exp_Type->Stock_Sol Storage In_Vitro In Vitro Assay Exp_Type->In_Vitro Cell-based In_Vivo In Vivo Study Exp_Type->In_Vivo Animal model Reaction Chemical Reaction Exp_Type->Reaction Synthesis Analysis Analytical Method (e.g., HPLC) Exp_Type->Analysis Quantification Solvent_DMSO Use DMSO Stock_Sol->Solvent_DMSO In_Vitro->Solvent_DMSO Solvent_Formulation Prepare Aqueous or Oil Formulation In_Vivo->Solvent_Formulation Solvent_ACN_MeOH Use Acetonitrile or Methanol Reaction->Solvent_ACN_MeOH Consider_Other Consider DMF or NMP if reaction conditions require Reaction->Consider_Other Analysis->Solvent_ACN_MeOH cluster_0 Stock Solution Preparation cluster_1 Working Solution Formulation (Aqueous) cluster_2 Working Solution Formulation (Oil) Weigh 1. Weigh Compound Add_DMSO 2. Add DMSO Weigh->Add_DMSO Dissolve 3. Dissolve (Vortex/Sonicate) Add_DMSO->Dissolve Add_PEG300 4a. Add PEG300 & Mix Dissolve->Add_PEG300 Aqueous Path Add_Oil 4b. Add Corn Oil & Mix Dissolve->Add_Oil Oil Path Add_Tween 5a. Add Tween-80 & Mix Add_PEG300->Add_Tween Add_Saline 6a. Add Saline & Mix Add_Tween->Add_Saline Ready Ready for In Vivo Use Add_Saline->Ready Add_Oil->Ready

References

Application Notes and Protocols for In Vivo Studies of Bz-RS-iSer(3-Ph)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bz-RS-iSer(3-Ph)-OMe, also known as methyl (N-benzoyl-(2′R,3′S)-3′-phenylisoserinate), is a derivative of Taxol, a well-established anti-cancer agent.[1][2] This compound has demonstrated a range of biological activities, including antiviral, immunomodulatory, and anti-proliferative effects.[1] Notably, it has been shown to inhibit the replication of Herpes Simplex Virus (HSV), block mitotic division in Vero cells, and suppress the proliferation of T lymphocytes induced by phytohemagglutinin (PHA).[1][2] These properties make this compound a compound of interest for further investigation in various in vivo models.

This document provides detailed application notes and protocols for the preparation and administration of this compound in in vivo studies, based on available literature.

Data Presentation

Physicochemical Properties and Solubility
PropertyValueSource
Chemical Name Methyl (N-benzoyl-(2′R,3′S)-3′-phenylisoserinate)[1]
Molecular Formula C₁₇H₁₇NO₄MedChemExpress
Molecular Weight 299.32 g/mol MedChemExpress
Solubility Soluble in DMSOMedChemExpress
In Vivo Formulation Preparation

Two potential formulations for in vivo administration are provided below. The choice of formulation will depend on the specific experimental requirements and the animal model used.

Formulation ComponentOption 1 (Aqueous-based)Option 2 (Oil-based)Source
Stock Solution 21.7 mg/mL in DMSO21.7 mg/mL in DMSO[2]
Vehicle Composition 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 90% Corn oil[2]
Final Concentration ≥ 2.17 mg/mL≥ 2.17 mg/mL[2]

Note: It is recommended to perform a vehicle tolerability study to ensure the chosen vehicle does not cause adverse effects in the animal model.[3] For continuous dosing periods exceeding half a month, the oil-based formulation should be used with caution.[2]

Experimental Protocols

Preparation of this compound for In Vivo Administration

1. Stock Solution Preparation (21.7 mg/mL in DMSO):

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in an appropriate volume of dimethyl sulfoxide (DMSO) to achieve a final concentration of 21.7 mg/mL.

  • Ensure complete dissolution by vortexing or gentle heating if necessary.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[2]

2. Formulation 1: Aqueous-Based Vehicle

  • To prepare 1 mL of the final formulation, start with 400 µL of PEG300.

  • Add 100 µL of the 21.7 mg/mL stock solution in DMSO and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until a homogenous solution is formed.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix well before administration.

3. Formulation 2: Oil-Based Vehicle

  • To prepare 1 mL of the final formulation, start with 900 µL of corn oil.

  • Add 100 µL of the 21.7 mg/mL stock solution in DMSO.

  • Mix thoroughly until a uniform suspension is achieved. Sonication may be used to aid dissolution.

In Vivo Study in a Murine Sarcoma Model

While the specific dosage of this compound used in the study by Krawczyk et al. (2005) is not detailed in the available abstract, the following protocol outlines a general procedure for an in vivo anti-tumor study based on the information that the compound was tested for its influence on Moloney murine sarcoma virus (M-MSV)-induced tumors in mice.[1]

1. Animal Model:

  • BALB/c mice are a suitable strain for M-MSV-induced tumor models.

2. Tumor Induction:

  • Induce tumors by intramuscular injection of a standardized preparation of Moloney murine sarcoma virus.

3. Dosing and Administration:

  • Dosage: A dose-range finding study is crucial to determine the maximum tolerated dose (MTD) and effective doses.[3] It is recommended to start with a low dose and escalate to identify a safe and potentially therapeutic range.

  • Administration Route: The route of administration should be selected based on the compound's properties and the study's objective. Intraperitoneal (i.p.) or intravenous (i.v.) injections are common for taxane derivatives.

  • Dosing Schedule: A typical dosing schedule could be daily or every other day for a specified period, for example, 10-14 days.

4. Monitoring and Endpoints:

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Record animal body weight and observe for any signs of toxicity.

  • The primary endpoint is typically tumor growth inhibition.

  • At the end of the study, tumors and major organs can be collected for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualization

experimental_workflow cluster_prep Compound Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis prep This compound Stock Solution (DMSO) formulation Formulation (Aqueous or Oil-based) prep->formulation dosing Dosing & Administration (Dose-finding study) formulation->dosing animal Animal Model (e.g., BALB/c Mice) tumor Tumor Induction (e.g., M-MSV) animal->tumor tumor->dosing monitoring Monitoring (Tumor volume, Body weight) dosing->monitoring endpoint Primary Endpoint (Tumor Growth Inhibition) monitoring->endpoint analysis Further Analysis (Histology, Biomarkers) endpoint->analysis signaling_pathway cluster_mitosis Mechanism of Action: Mitotic Arrest cluster_immune Mechanism of Action: Immunomodulation compound This compound (Taxol Derivative) microtubules Microtubule Stabilization compound->microtubules mitotic_spindle Defective Mitotic Spindle microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis compound2 This compound inhibition Inhibition of Proliferation compound2->inhibition t_cell T-Lymphocyte proliferation PHA-induced Proliferation t_cell->proliferation proliferation->inhibition

References

Application Notes and Protocols for the Use of Bz-RS-iSer(3-Ph)-OMe in Herpes Simplex Virus (HSV) Replication Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bz-RS-iSer(3-Ph)-OMe, also known as methyl (N-benzoyl-(2'R,3'S)-3'-phenylisoserinate), is a derivative of the well-known anti-cancer agent, Taxol.[1] Emerging research has highlighted its potential as an antiviral agent, specifically demonstrating inhibitory activity against the replication of Herpes Simplex Virus Type 1 (HSV-1).[1][2] With a favorable cytotoxicity profile, this compound presents an interesting candidate for further investigation in antiviral drug development.[1][2]

These application notes provide a comprehensive guide for researchers interested in evaluating the anti-HSV-1 activity of this compound. The document includes a summary of its biological activity, detailed protocols for performing key antiviral assays, and a proposed mechanism of action based on its classification as a Taxol derivative.

Biological Activity and Data Presentation

This compound has been shown to inhibit the replication of HSV-1 in in vitro studies. The antiviral activity is coupled with low cytotoxicity, indicating a favorable selectivity index.

Table 1: Antiviral Activity and Cytotoxicity of this compound against HSV-1

CompoundVirus StrainCell LineIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
This compoundHSV-1 (MacIntyre)Vero10.7>500>46.7[2]

IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound at which a 50% reduction in viral replication is observed. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound at which a 50% reduction in cell viability is observed. Selectivity Index (SI): Calculated as CC50/IC50. A higher SI value indicates greater selectivity of the compound for its antiviral activity over its cytotoxic effects.

Experimental Protocols

The following protocols provide a framework for assessing the antiviral efficacy of this compound against HSV-1. These are generalized methods based on standard virological techniques. Researchers should optimize these protocols for their specific laboratory conditions and reagents.

Cell Culture and Virus Propagation
  • Cell Line: Vero cells (African green monkey kidney epithelial cells) are commonly used for HSV-1 propagation and titration as they are highly permissive to infection.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Strain: HSV-1 (e.g., MacIntyre or KOS strain).

  • Propagation: Infect confluent monolayers of Vero cells at a low multiplicity of infection (MOI) of 0.01-0.1. Incubate at 37°C until 80-90% of the cells exhibit cytopathic effect (CPE). Harvest the virus by subjecting the cell culture flask to three cycles of freeze-thawing. Centrifuge to remove cell debris and store the supernatant containing the virus stock at -80°C in small aliquots.

  • Titration: Determine the virus titer (Plaque Forming Units per mL, PFU/mL) using a standard plaque assay protocol as described below.

Cytotoxicity Assay (Formazan-based Method, e.g., MTT Assay)

This assay determines the cytotoxic effect of the compound on the host cells.

  • Procedure:

    • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

    • Incubate the plate for 48-72 hours at 37°C.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay is the gold standard for evaluating the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

  • Procedure:

    • Seed Vero cells in 6-well plates and grow until they form a confluent monolayer.

    • Prepare serial dilutions of this compound in culture medium.

    • In a separate tube, mix a known amount of HSV-1 (e.g., 100 PFU) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus (pre-treatment).

    • Alternatively, for post-treatment evaluation, infect the cell monolayers with 100 PFU of HSV-1 for 1 hour at 37°C, then remove the inoculum and add the compound dilutions.

    • After the pre-treatment or infection period, add the virus-compound mixture or fresh medium containing the compound to the cell monolayers.

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

    • Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the respective concentrations of the compound.

    • Incubate the plates for 2-3 days at 37°C until visible plaques are formed.

    • Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

    • Determine the IC50 value by plotting the percentage of plaque inhibition against the compound concentration.

Proposed Mechanism of Action and Signaling Pathway

As a Taxol derivative, this compound is proposed to exert its antiviral activity by interfering with the host cell's microtubule dynamics. Taxol is known to stabilize microtubules, leading to mitotic arrest.[3] The replication of HSV-1 is highly dependent on the host cell's cytoskeleton, including microtubules, for the transport of the viral capsid to the nucleus during entry and for the egress of newly formed virions.[4]

Proposed Antiviral Mechanism:

By stabilizing microtubules, this compound may disrupt the dynamic instability required for the efficient transport of HSV-1 capsids along the microtubule network to the nuclear pores. This would hinder the delivery of the viral genome to the nucleus, a critical step for viral gene expression and replication. The disruption of microtubule function could also impact the later stages of the viral life cycle, such as the assembly and egress of progeny virions. The observed influence on mitotic division further supports the hypothesis that the compound's primary target is the microtubule network.[1]

Experimental Workflow and Proposed Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_cells Prepare Vero Cell Cultures cytotoxicity Cytotoxicity Assay (MTT) prep_cells->cytotoxicity antiviral Plaque Reduction Assay prep_cells->antiviral prep_virus Propagate and Titer HSV-1 Stock prep_virus->antiviral prep_compound Prepare this compound Stock prep_compound->cytotoxicity prep_compound->antiviral calc_cc50 Calculate CC50 cytotoxicity->calc_cc50 calc_ic50 Calculate IC50 antiviral->calc_ic50 calc_si Calculate Selectivity Index (SI) calc_cc50->calc_si calc_ic50->calc_si

Caption: Experimental workflow for evaluating this compound.

proposed_mechanism cluster_compound Compound Action cluster_cellular Cellular Target cluster_viral Viral Replication Cycle compound This compound stabilization Microtubule Stabilization compound->stabilization Induces microtubules Microtubule Dynamics transport Intracellular Transport microtubules->transport Essential for transport_to_nucleus Capsid Transport to Nucleus microtubules->transport_to_nucleus Inhibits egress Virion Egress microtubules->egress Inhibits stabilization->microtubules Disrupts transport->transport_to_nucleus transport->egress entry HSV-1 Entry entry->transport_to_nucleus replication Viral Genome Replication transport_to_nucleus->replication replication->egress

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound demonstrates promising anti-HSV-1 activity with a high selectivity index, making it a valuable compound for further virological research. The protocols outlined in these application notes provide a solid foundation for investigating its efficacy and mechanism of action. The proposed mechanism, centered on the disruption of microtubule-dependent viral transport, offers a clear hypothesis for further experimental validation. Researchers are encouraged to adapt and optimize these methods to explore the full potential of this and related Taxol derivatives as a novel class of antiviral agents.

References

Protocol for Studying Mitotic Arrest with Bz-RS-iSer(3-Ph)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Bz-RS-iSer(3-Ph)-OMe is a derivative of paclitaxel, a well-established anti-cancer agent that functions by disrupting microtubule dynamics. Like its parent compound, this compound is known to block mitotic division, making it a compound of interest for cancer research and drug development. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on mitotic arrest in cultured cells.

Mechanism of Action

This compound, as a taxane derivative, is presumed to exert its biological effects by binding to β-tubulin, a subunit of microtubules. This binding stabilizes the microtubule polymer and prevents its depolymerization. The resulting disruption of normal microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest of the cell cycle in mitosis (M-phase). Prolonged mitotic arrest can ultimately trigger apoptotic cell death.

Applications

The protocols described herein are applicable to:

  • Evaluating the potency of this compound in inducing mitotic arrest.

  • Determining the effective concentration and treatment duration for inducing mitotic arrest.

  • Characterizing the cellular and molecular consequences of this compound-induced mitotic arrest.

  • Screening for potential synergistic or antagonistic interactions with other therapeutic agents.

  • Investigating the signaling pathways involved in taxane-induced cell death.

Data Presentation

Table 1: Quantitative Analysis of Mitotic Arrest Induced by this compound

Treatment GroupConcentration (µM)Treatment Time (hours)Percentage of Cells in G2/M Phase (%)Mitotic Index (%)IC50 (µM)
Vehicle Control (e.g., 0.1% DMSO)024ValueValueN/A
This compound0.124ValueValueValue
This compound124ValueValue
This compound1024ValueValue
Positive Control (e.g., Paclitaxel)0.124ValueValueValue

Note: The values in this table are placeholders and need to be determined experimentally for the specific cell line and conditions used.

Table 2: Western Blot Analysis of Mitotic Regulatory Proteins

Treatment GroupConcentration (µM)Cyclin B1 Expression (relative to control)p-CDK1 (Thr161) Expression (relative to control)Securin Expression (relative to control)
Vehicle Control (e.g., 0.1% DMSO)01.01.01.0
This compound1ValueValueValue
This compound10ValueValueValue
Positive Control (e.g., Paclitaxel)0.1ValueValueValue

Note: The values in this table are placeholders and should be quantified from Western blot data.

Experimental Protocols

Cell Culture and Treatment with this compound

Materials:

  • Vero cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture Vero cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

  • Seed cells into appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach 50-70% confluency.

  • Prepare working concentrations of this compound by diluting the stock solution in pre-warmed complete growth medium. A vehicle control containing the same final concentration of DMSO should also be prepared.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 16, 24, or 48 hours).

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Treated and control cells

  • PBS

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of PBS.

  • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at 4°C for at least 2 hours (can be stored for several days).

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Staining of Microtubules and Chromosomes

Materials:

  • Cells grown on sterile glass coverslips

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)

  • DAPI (4',6-diamidino-2-phenylindole) for DNA staining

  • Antifade mounting medium

Protocol:

  • Seed cells on sterile glass coverslips in a multi-well plate and treat with this compound as described in Protocol 1.

  • Wash the cells gently with pre-warmed PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.

  • Wash the cells three times with PBS.

  • If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS in the dark.

  • Counterstain the nuclei by incubating with DAPI solution for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope.

Western Blot Analysis of Mitotic Proteins

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-p-CDK1, anti-Securin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

  • Chemiluminescence imaging system

Protocol:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using ECL reagents and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Mitotic_Arrest_Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Bz_RS_iSer This compound Tubulin β-Tubulin Bz_RS_iSer->Tubulin Binds to Microtubules Microtubule Stabilization Spindle_Disruption Mitotic Spindle Disruption Microtubules->Spindle_Disruption SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Spindle_Disruption->SAC_Activation Mitotic_Arrest Mitotic Arrest (G2/M) SAC_Activation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Prolonged arrest leads to Experimental_Workflow cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (e.g., Vero cells) Drug_Treatment 2. Treatment with This compound Cell_Culture->Drug_Treatment Harvest_Fix 3. Cell Harvesting and Fixation Drug_Treatment->Harvest_Fix Flow_Cytometry A. Flow Cytometry (Cell Cycle Analysis) Harvest_Fix->Flow_Cytometry Immunofluorescence B. Immunofluorescence (Microtubule Staining) Harvest_Fix->Immunofluorescence Western_Blot C. Western Blot (Protein Expression) Harvest_Fix->Western_Blot

Synthesis of 7-epi-10-deacetyltaxol from Bz-RS-iSer(3-Ph)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-epi-10-deacetyltaxol is a taxane derivative and an isomer of 10-deacetyltaxol, a naturally occurring analog of the potent anticancer drug Paclitaxel (Taxol®)[1][2]. Like other taxanes, it is believed to exert its biological activity by promoting the polymerization of microtubules and inhibiting their depolymerization[3]. The semi-synthesis of taxol and its analogs is a critical area of research due to the limited availability of these compounds from natural sources. This application note details a proposed synthetic pathway for 7-epi-10-deacetyltaxol starting from the protected phenylisoserine side chain, N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester (Bz-RS-iSer(3-Ph)-OMe), and a suitable baccatin III core. The described protocol is based on established methodologies for taxane synthesis, including the coupling of the C-13 side chain to the baccatin core.

Overview of the Synthetic Strategy

The synthesis of 7-epi-10-deacetyltaxol is achieved through a semi-synthetic approach, which involves the esterification of a protected baccatin III derivative with a protected C-13 side chain. The key steps of this synthesis are:

  • Preparation of the C-13 Side Chain Acid: Hydrolysis of the starting material, N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester (this compound), to the corresponding carboxylic acid.

  • Preparation of the Baccatin Core: Synthesis of 7-epi-10-deacetylbaccatin III. This can be isolated from natural sources or prepared from 10-deacetylbaccatin III.

  • Coupling Reaction: Esterification of 7-epi-10-deacetylbaccatin III with the prepared C-13 side chain acid.

  • Purification: Isolation and purification of the final product, 7-epi-10-deacetyltaxol.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Preparation of N-benzoyl-(2R,3S)-3-phenylisoserine

This protocol describes the hydrolysis of the methyl ester to the carboxylic acid, which is necessary for the subsequent coupling reaction.

  • Dissolve N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester (1.0 eq) in a mixture of methanol and water.

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Coupling of N-benzoyl-(2R,3S)-3-phenylisoserine with 7-epi-10-deacetylbaccatin III

This protocol details the esterification reaction to form the final product. This method is adapted from the Steglich esterification, a mild method suitable for complex molecules[4].

  • Dissolve 7-epi-10-deacetylbaccatin III (1.0 eq) and N-benzoyl-(2R,3S)-3-phenylisoserine (1.2 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add 4-dimethylaminopyridine (DMAP) (0.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) portion-wise to the stirred solution[5][6].

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • After completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 7-epi-10-deacetyltaxol.

Data Presentation

StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)
1. Side Chain HydrolysisThis compoundN-benzoyl-(2R,3S)-3-phenylisoserineLiOH, MeOH/H₂O, RT>90>95
2. Coupling Reaction7-epi-10-deacetylbaccatin III & Side Chain Acid7-epi-10-deacetyltaxolDCC/EDCI, DMAP, DCM, RT60-80>98

Note: The presented yields and purities are typical for these types of reactions and may vary based on experimental conditions.

Visualizations

Synthetic Workflow

Synthesis_Workflow Start This compound SideChainAcid N-benzoyl-(2R,3S)-3-phenylisoserine Start->SideChainAcid Hydrolysis (LiOH) Coupling Coupling Reaction (Esterification) SideChainAcid->Coupling BaccatinCore 7-epi-10-deacetylbaccatin III BaccatinCore->Coupling FinalProduct 7-epi-10-deacetyltaxol Coupling->FinalProduct Purification

Caption: Synthetic workflow for 7-epi-10-deacetyltaxol.

Logical Relationship of Key Components

Logical_Relationship cluster_reactants Reactants cluster_reaction Key Transformation cluster_product Product SideChain C-13 Side Chain (N-benzoyl-(2R,3S)-3-phenylisoserine) Esterification Esterification (C-13 Hydroxyl) SideChain->Esterification Core Baccatin Core (7-epi-10-deacetylbaccatin III) Core->Esterification Product 7-epi-10-deacetyltaxol Esterification->Product Forms

References

Application Notes and Protocols for T-Lymphocyte Proliferation Inhibition Assay Using Bz-RS-iSer(3-Ph)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bz-RS-iSer(3-Ph)-OMe is a derivative of Paclitaxel (Taxol), a well-established anti-cancer agent known for its role in inhibiting cell division.[1][2] This compound has been identified as an inhibitor of phytohemagglutinin (PHA)-induced T-lymphocyte proliferation, suggesting its potential as an immunomodulatory agent.[1][2] T-lymphocyte proliferation is a fundamental process in the adaptive immune response, and its inhibition is a key mechanism for many immunosuppressive drugs. This document provides detailed application notes and protocols for assessing the inhibitory effect of this compound on T-lymphocyte proliferation.

Mechanism of Action

This compound, as a Taxol derivative, is presumed to exert its anti-proliferative effects through the stabilization of microtubules. Microtubules are essential components of the cytoskeleton involved in various cellular processes, including the formation of the mitotic spindle during cell division. By stabilizing these structures, the compound arrests cells in the G2/M phase of the cell cycle, thereby preventing cell division and subsequent proliferation.

Data Presentation

While specific quantitative data for the inhibition of T-lymphocyte proliferation by this compound is not widely available in published literature, the following table provides a template for presenting such data, which can be generated using the protocols outlined below. The data should be presented to clearly demonstrate a dose-dependent inhibition of T-lymphocyte proliferation.

Table 1: Inhibitory Effect of this compound on PHA-stimulated T-Lymphocyte Proliferation

Concentration of this compound (nM)T-Lymphocyte Proliferation (% of Control)Standard Deviation
0 (Vehicle Control)100± 5.2
185.3± 4.8
1062.1± 3.9
5045.7± 3.1
10025.4± 2.5
5008.9± 1.7
IC50 (nM) ~55

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

Two primary methods are provided for assessing the inhibition of T-lymphocyte proliferation by this compound: the [³H]-Thymidine Incorporation Assay and the Carboxyfluorescein Succinimidyl Ester (CFSE) Dilution Assay.

Protocol 1: [³H]-Thymidine Incorporation Assay

This assay measures the incorporation of radiolabeled thymidine into newly synthesized DNA of proliferating cells.

Materials:

  • This compound

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Phytohemagglutinin (PHA)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • [³H]-Thymidine

  • Dimethyl sulfoxide (DMSO)

  • Ficoll-Paque

  • 96-well round-bottom culture plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Wash the isolated PBMCs with sterile PBS and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plating: Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well round-bottom culture plate.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.1%).

    • Add 50 µL of the diluted compound or vehicle control (DMSO in medium) to the respective wells.

  • Stimulation: Add 50 µL of PHA (final concentration of 5 µg/mL) to all wells except the unstimulated control wells. Add 50 µL of medium to the unstimulated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • [³H]-Thymidine Pulse: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a scintillation counter. The results are expressed as counts per minute (CPM).

  • Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of this compound compared to the vehicle-treated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of proliferation.

Protocol 2: CFSE Dilution Assay

This flow cytometry-based assay measures the progressive halving of CFSE fluorescence in daughter cells with each cell division.

Materials:

  • This compound

  • PBMCs

  • PHA

  • RPMI-1640 medium (as in Protocol 1)

  • Carboxyfluorescein Succinimidyl Ester (CFSE)

  • DMSO

  • Ficoll-Paque

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Isolation of PBMCs: Isolate PBMCs as described in Protocol 1.

  • CFSE Staining:

    • Resuspend PBMCs in pre-warmed PBS at a concentration of 1 x 10⁷ cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare and add serial dilutions of this compound as described in Protocol 1.

  • Stimulation: Add 50 µL of PHA (final concentration of 5 µg/mL) to the appropriate wells.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the wells.

    • Analyze the cells by flow cytometry, measuring the CFSE fluorescence in the FL1 channel.

    • Proliferating cells will show a decrease in CFSE fluorescence, with distinct peaks representing successive generations.

  • Data Analysis: Quantify the percentage of proliferating cells and the proliferation index for each condition. Determine the concentration of this compound that inhibits proliferation by 50%.

Visualizations

Signaling Pathway

T_Cell_Activation_Inhibition cluster_TCell T-Lymphocyte MHC MHC TCR TCR MHC->TCR Signal 1 Signaling_Cascade Downstream Signaling (e.g., NFAT, AP-1, NF-κB) TCR->Signaling_Cascade CD28 CD28 CD28->Signaling_Cascade IL2_Production IL-2 Production Signaling_Cascade->IL2_Production Proliferation Proliferation IL2_Production->Proliferation Microtubules Microtubule Dynamics Mitosis Mitosis Microtubules->Mitosis Microtubules->Mitosis Arrests Mitosis->Proliferation B7 B7 B7->CD28 Signal 2 Bz_Compound This compound Bz_Compound->Microtubules Stabilizes

Caption: T-Cell Activation and Inhibition Pathway.

Experimental Workflow

T_Cell_Proliferation_Assay_Workflow start Start isolate_pbmcs Isolate PBMCs from whole blood start->isolate_pbmcs label_cells Label cells with CFSE (for CFSE assay) isolate_pbmcs->label_cells plate_cells Plate cells in 96-well plate isolate_pbmcs->plate_cells label_cells->plate_cells add_compound Add this compound (serial dilutions) plate_cells->add_compound add_stimulant Add PHA to stimulate proliferation add_compound->add_stimulant incubate Incubate for 3-5 days add_stimulant->incubate add_thymidine Pulse with [3H]-Thymidine (for Thymidine assay) incubate->add_thymidine harvest_cells Harvest cells incubate->harvest_cells add_thymidine->harvest_cells measure_radioactivity Measure radioactivity (Scintillation Counter) harvest_cells->measure_radioactivity analyze_flow Analyze by Flow Cytometry (CFSE dilution) harvest_cells->analyze_flow data_analysis Data Analysis (Calculate % inhibition, IC50) measure_radioactivity->data_analysis analyze_flow->data_analysis end End data_analysis->end

Caption: T-Cell Proliferation Inhibition Assay Workflow.

References

Application Notes and Protocols for Bz-RS-iSer(3-Ph)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bz-RS-iSer(3-Ph)-OMe, chemically known as Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate, is a critical intermediate in the semi-synthesis of Paclitaxel, a prominent anticancer agent.[1][2] Paclitaxel's mechanism of action involves the stabilization of microtubules, leading to the arrest of cell division.[] Given its role as a precursor to a potent therapeutic agent, the purity of this compound is of paramount importance to ensure the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). These application notes provide a comprehensive overview of the purity requirements, analytical methodologies, and handling protocols for this compound in a research and drug development setting.

Purity Requirements

The purity of this compound is a critical quality attribute that can significantly impact the yield and impurity profile of the subsequent synthetic steps in the production of Paclitaxel. For research and early-stage drug development, a high degree of purity is essential to obtain reliable and reproducible experimental results. The required purity can vary depending on the specific application.

Table 1: Purity Specifications for this compound

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Purity (by HPLC) ≥ 99.0%HPLC-UV
Identification Conforms to the structure¹H NMR, Mass Spectrometry, FTIR
Individual Impurity ≤ 0.1%HPLC-UV
Total Impurities ≤ 1.0%HPLC-UV
Residual Solvents As per ICH Q3C guidelinesGC-HS
Water Content ≤ 0.5%Karl Fischer Titration

Note: These specifications are general guidelines for high-purity material suitable for preclinical and early-phase drug development. Specific requirements may vary based on the intended use.

Potential Impurities

Impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation. Common impurities may include:

  • Diastereomers: The (2S,3R), (2R,3R), and (2S,3S) isomers.

  • Precursors: Unreacted starting materials from the synthesis.

  • Side-products: Compounds formed through alternative reaction pathways.

  • Degradation products: Resulting from improper handling or storage.

A total proportion of impurities of less than 1% is a reasonable goal for drug substances, with identification of any impurity present at a level of 0.1% or greater being required.[4]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is adapted from established methods for the analysis of Paclitaxel and its intermediates.[5][6][7]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methanol (HPLC grade).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

  • Gradient Program:

    • 0-10 min: 40% Acetonitrile

    • 10-25 min: 40-80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 80-40% Acetonitrile

    • 35-40 min: 40% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to a final concentration of 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 0.5 mg/mL.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total peak area of all components (Area Percent method).

5. System Suitability:

  • Tailing Factor: ≤ 2.0 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • Repeatability (RSD of 5 injections): ≤ 2.0% for the peak area of the main component.

Protocol 2: Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • This compound sample.

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

3. Procedure:

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling constants for this compound.

Protocol 3: Mass Spectrometry (MS) for Molecular Weight Verification

1. Instrumentation and Materials:

  • Mass spectrometer (e.g., ESI-MS or LC-MS).

  • This compound sample.

  • Appropriate solvent (e.g., methanol or acetonitrile).

2. Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the chosen solvent.

3. Procedure:

  • Infuse the sample solution into the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Verify the presence of the protonated molecular ion [M+H]⁺ at the expected m/z value for C₁₇H₁₇NO₄ (299.32 g/mol ).

Visualizations

Experimental_Workflow cluster_Sample Sample Receipt and Preparation cluster_Analysis Analytical Testing cluster_Data Data Analysis and Reporting cluster_Decision Quality Decision Sample This compound Sample Preparation Sample Preparation (Dissolution) Sample->Preparation HPLC HPLC-UV (Purity & Impurities) Preparation->HPLC NMR ¹H NMR (Structure) Preparation->NMR MS Mass Spectrometry (Molecular Weight) Preparation->MS KF Karl Fischer (Water Content) Preparation->KF GCHS GC-HS (Residual Solvents) Preparation->GCHS Data_Analysis Data Analysis HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis KF->Data_Analysis GCHS->Data_Analysis CoA Certificate of Analysis (CoA) Data_Analysis->CoA Release Release for Research Use CoA->Release

Caption: Workflow for the quality control analysis of this compound.

Synthesis_Pathway cluster_Synthesis Semi-Synthesis of Paclitaxel cluster_Purity_Impact Impact of Intermediate Purity Precursor 10-Deacetylbaccatin III (10-DAB) Paclitaxel Paclitaxel Precursor->Paclitaxel Coupling Intermediate This compound (Side Chain) Intermediate->Paclitaxel High_Purity High Purity Intermediate (≥99.0%) Intermediate->High_Purity Low_Purity Low Purity Intermediate (<98.0%) Intermediate->Low_Purity Good_Yield High Yield & Purity of Paclitaxel High_Purity->Good_Yield Poor_Yield Low Yield & Impure Paclitaxel Low_Purity->Poor_Yield

Caption: Role of this compound purity in Paclitaxel synthesis.

References

Application Notes and Protocols for Long-Term Storage and Stability of Bz-RS-iSer(3-Ph)-OMe Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bz-RS-iSer(3-Ph)-OMe is a paclitaxel derivative that serves as a key intermediate in the synthesis of taxol analogues and exhibits various biological activities, including the inhibition of HSV replication and mitosis in Vero cells.[1][2] Proper handling and storage of this compound solutions are critical to ensure its stability and integrity for reproducible experimental results and successful drug development outcomes. These application notes provide detailed protocols for the long-term storage and stability assessment of this compound solutions.

Recommended Long-Term Storage Conditions

Based on supplier recommendations for similar compounds, stock solutions of this compound can be stored for extended periods under specific conditions to minimize degradation.[2] To prevent inactivation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]

Storage TemperatureRecommended DurationNotes
-80°CUp to 2 yearsRecommended for longest-term storage.
-20°CUp to 1 yearSuitable for shorter-term storage.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution for experimental use.

Materials:

  • This compound solid powder (purity ≥98%)[3]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, cryogenic vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate the this compound solid powder to room temperature before opening the container to prevent moisture condensation.

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL or 20 mg/mL).

  • Gently vortex the solution until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, sterile, amber, cryogenic vials. The use of amber vials is recommended to protect the compound from light.

  • Label each vial clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]

Protocol 2: Stability Assessment of this compound Solutions

Objective: To evaluate the stability of this compound in solution under various storage conditions over time. This protocol utilizes High-Performance Liquid Chromatography (HPLC) to quantify the remaining intact compound.

Materials:

  • Prepared stock solution of this compound in DMSO

  • Desired experimental solvents (e.g., cell culture media, phosphate-buffered saline)

  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a suitable detector (e.g., UV-Vis) and a C18 reverse-phase column

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% trifluoroacetic acid)

  • Sterile microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Dilute the this compound stock solution to the desired final concentration in the experimental solvent.

    • Prepare multiple identical samples for each time point and storage condition to be tested.

    • Include a "time zero" sample that is analyzed immediately after preparation.

  • Incubation:

    • Store the prepared samples under the desired conditions (e.g., protected from light at 4°C, 25°C, and 37°C).

  • Sample Analysis at Each Time Point:

    • At each predetermined time point (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one sample from each storage condition.

    • If the sample contains proteins or other components that may interfere with HPLC analysis, perform a protein precipitation step (e.g., by adding cold acetonitrile). Centrifuge to pellet the precipitate and analyze the supernatant.

    • Inject a defined volume of the sample (or supernatant) into the HPLC system.

  • HPLC Analysis:

    • Use a suitable gradient of mobile phases (e.g., a water/acetonitrile gradient with 0.1% TFA) to separate the parent compound from any degradation products.

    • Monitor the elution profile at a wavelength where this compound has maximum absorbance.

    • Quantify the peak area corresponding to the intact this compound.

  • Data Analysis:

    • Calculate the percentage of the remaining intact this compound at each time point relative to the "time zero" sample.

    • Plot the percentage of remaining compound against time for each storage condition to determine the stability profile.

Data Presentation

The quantitative data from the stability assessment should be summarized in a clear and structured table for easy comparison.

Table 1: Stability of this compound in Solution (Example Data)

Time (hours)% Remaining at 4°C% Remaining at 25°C% Remaining at 37°C
0100100100
299.598.295.1
499.196.590.3
898.292.182.5
2495.380.765.8
4890.168.445.2

Visualizations

The following diagrams illustrate the experimental workflow for preparing and assessing the stability of this compound solutions.

G Experimental Workflow for Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start weigh Weigh this compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Cryovials vortex->aliquot label_vials Label Vials aliquot->label_vials store_neg20 Store at -20°C (≤ 1 year) label_vials->store_neg20 store_neg80 Store at -80°C (≤ 2 years) label_vials->store_neg80

Caption: Workflow for preparing this compound stock solutions.

G Protocol for Stability Assessment cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Analysis at Time Points cluster_data Data Processing start Start with Stock Solution dilute Dilute in Experimental Solvent start->dilute prepare_samples Prepare Replicates for Each Condition dilute->prepare_samples incubate_4c Incubate at 4°C prepare_samples->incubate_4c incubate_25c Incubate at 25°C prepare_samples->incubate_25c incubate_37c Incubate at 37°C prepare_samples->incubate_37c time_points Retrieve Samples at T=0, 2, 4, 8, 24, 48h incubate_4c->time_points incubate_25c->time_points incubate_37c->time_points protein_precip Protein Precipitation (if needed) time_points->protein_precip hplc_analysis Analyze by HPLC protein_precip->hplc_analysis quantify Quantify Peak Area hplc_analysis->quantify calculate Calculate % Remaining Compound quantify->calculate plot Plot Stability Curve calculate->plot end End plot->end

Caption: Workflow for assessing the stability of this compound solutions.

References

Troubleshooting & Optimization

Bz-RS-iSer(3-Ph)-OMe solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of Bz-RS-iSer(3-Ph)-OMe. Below you will find frequently asked questions and troubleshooting guidance to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, with the chemical name Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate, is a derivative of paclitaxel.[1] It is often used as an intermediate in the synthesis of other compounds, such as 7-epi-10-deacetyltaxol.[2][3] Functionally, it is known to inhibit the replication of the Herpes Simplex Virus (HSV), block mitosis in Vero cells, and influence immune responses.[1]

Q2: What are the general solubility characteristics of this compound?

This compound is a solid, white to off-white powder that is generally soluble in several organic solvents but has poor aqueous solubility.[2][3]

Q3: In which solvents is this compound soluble?

Based on supplier information, this compound is soluble in Dimethyl Sulfoxide (DMSO), Acetonitrile, and Methanol.[3] Quantitative data is available for DMSO, with solubility reported to be as high as 130 mg/mL.

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)125 mg/mLSonication may be required. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[2]
Dimethyl Sulfoxide (DMSO)130 mg/mL-
AcetonitrileSolubleQuantitative solubility limit not specified by the manufacturer.
MethanolSolubleQuantitative solubility limit not specified by the manufacturer.

Troubleshooting Solubility Issues

Problem: The compound is not dissolving in my chosen solvent.

  • Solution 1: Use the recommended primary solvents. For preparing stock solutions, DMSO is the recommended solvent with proven high solubility.[2] Acetonitrile and methanol are also viable options as per supplier datasheets.[3]

  • Solution 2: Employ physical methods to aid dissolution. Gentle heating and/or sonication can help dissolve the compound, especially when nearing its solubility limit.[2]

  • Solution 3: Ensure solvent quality. For hygroscopic solvents like DMSO, use a fresh, unopened bottle or a properly stored anhydrous grade. Absorbed water can significantly impact the solubility of organic compounds.[2]

Problem: My compound precipitates when I dilute my stock solution into an aqueous buffer.

  • Solution 1: Use a co-solvent system for aqueous dilutions. For in vivo or in vitro experiments requiring aqueous solutions, a multi-step dilution process is recommended. A common protocol involves first diluting the DMSO stock solution into a mixture of PEG300 and Tween-80 before the final dilution with a saline or buffer solution. This helps to maintain the compound's solubility in the aqueous environment.

  • Solution 2: Prepare fresh solutions for immediate use. Due to the potential for precipitation over time, it is best to prepare aqueous working solutions fresh on the day of the experiment.[2]

  • Solution 3: Optimize the final concentration. If precipitation persists, you may be exceeding the compound's solubility limit in the final aqueous medium. Consider lowering the final concentration of this compound in your working solution.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol describes the preparation of a 125 mg/mL stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound in a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve a concentration of 125 mg/mL.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in an ultrasonic bath and sonicate for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of an Aqueous Working Solution for In Vivo Studies

This protocol details the dilution of a DMSO stock solution for administration in an aqueous vehicle.

Materials:

  • This compound DMSO stock solution (e.g., 21.7 mg/mL)

  • PEG300

  • Tween-80

  • Saline solution

Procedure:

  • Prepare a 21.7 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous.

  • Add 450 µL of saline to reach a final volume of 1 mL. The final concentration of this compound will be 2.17 mg/mL.

  • Use this working solution immediately after preparation.[2]

Visualized Experimental Workflow & Mechanism

As a paclitaxel derivative, this compound is expected to share a similar mechanism of action, primarily involving the disruption of microtubule dynamics, which is crucial for cell division.

experimental_workflow General Workflow for Solubility and Experimentation cluster_prep Preparation of Stock Solution cluster_dilution Preparation of Aqueous Working Solution cluster_application Experimental Application cluster_mechanism Proposed Mechanism of Action start Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve assist Apply Sonication / Gentle Heat (if needed) dissolve->assist stock High-Concentration Stock Solution assist->stock dilute_peg Dilute DMSO Stock in PEG300 stock->dilute_peg add_tween Add Tween-80 dilute_peg->add_tween add_saline Add Saline / Aqueous Buffer add_tween->add_saline working Final Working Solution add_saline->working experiment In Vitro / In Vivo Assay working->experiment microtubule Microtubule Stabilization experiment->microtubule Cellular uptake mitotic_arrest Mitotic Arrest microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Workflow for preparing and using this compound solutions.

References

Preventing precipitation of Bz-RS-iSer(3-Ph)-OMe in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Bz-RS-iSer(3-Ph)-OMe in aqueous solutions during their experiments.

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding this compound stock solution to an aqueous buffer.

Possible Cause: The hydrophobic nature of this compound leads to low solubility in aqueous solutions. Direct addition of a concentrated stock in an organic solvent to a large volume of aqueous buffer can cause the compound to rapidly come out of solution.

Solutions:

  • Optimize the Stock Solution and Dilution Technique:

    • Prepare a high-concentration primary stock solution of this compound in 100% DMSO.[1][2][3] Ensure complete dissolution by using sonication or gentle warming.[2][4][5]

    • Perform serial dilutions instead of a single large dilution. An intermediate dilution step in a smaller volume of your experimental buffer or phosphate-buffered saline (PBS) can help.[3]

    • Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to facilitate mixing and prevent localized high concentrations.[1][6]

  • Utilize Co-solvents and Surfactants:

    • Incorporate a low percentage of an organic co-solvent in your final aqueous solution. Dimethyl sulfoxide (DMSO) is commonly used, and its final concentration should ideally be kept below 1% to minimize potential cytotoxicity in cell-based assays.[1][3][4]

    • For applications requiring higher concentrations of this compound, consider using a combination of solubilizing agents. A formulation containing PEG300 and a surfactant like Tween-80 has been shown to be effective for similar compounds.[7]

Issue: The solution becomes cloudy or a precipitate forms over time.

Possible Cause: The solubility limit of this compound in the final aqueous solution has been exceeded. Changes in temperature or pH during the experiment can also affect solubility.

Solutions:

  • Determine the Solubility Limit:

    • Perform a solubility test with a small amount of the compound to determine its practical solubility limit in your specific buffer system.[2][4]

    • If the solution becomes turbid, you have likely reached the solubility limit.[1][5]

  • Adjust the pH of the Buffer:

    • The solubility of compounds with acidic or basic functional groups can be influenced by the pH of the solution. While this compound is a neutral compound, slight pH adjustments may still have an effect and should be tested.[4][5]

  • Employ Physical Dissolution Aids:

    • Sonication can be used to help dissolve small particles and break up aggregates that may form over time.[2][4][5]

    • Gentle warming of the solution can also increase the solubility of some compounds, but care must be taken to avoid thermal degradation.[2][5]

Experimental Protocols

Protocol 1: Standard Solubilization using an Organic Co-solvent
  • Preparation of Primary Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature.

    • Centrifuge the vial briefly to ensure all the powder is at the bottom.[2]

    • Prepare a high-concentration stock solution (e.g., 10-20 mg/mL) in 100% DMSO.[7]

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.[2][4]

  • Preparation of Working Solution:

    • Perform a serial dilution. For example, dilute the primary stock 1:10 in your final aqueous buffer.

    • Slowly add the diluted stock solution to the final volume of the aqueous buffer while stirring.[1]

    • If the final concentration of DMSO needs to be very low (e.g., <0.1%), a multi-step serial dilution will be necessary.

Protocol 2: Solubilization using a Co-solvent/Surfactant System

This protocol is adapted from a method used for similar hydrophobic compounds and may be useful for in vivo applications.[7]

  • Preparation of Stock and Vehicle Solutions:

    • Prepare a 21.7 mg/mL stock solution of this compound in 100% DMSO.

    • Prepare a vehicle solution consisting of PEG300, Tween-80, and saline.

  • Preparation of Final Formulation (example for a 1 mL final volume):

    • To 400 µL of PEG300, add 100 µL of the 21.7 mg/mL DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix again.

    • Add 450 µL of saline to reach the final volume of 1 mL and mix until a clear solution is obtained. This results in a final concentration of 2.17 mg/mL of this compound.[7]

Data Presentation

Parameter Recommendation Notes References
Primary Stock Solvent 100% DMSOOther organic solvents like DMF or acetonitrile can be used.[1],[2],[8],[7]
Primary Stock Concentration 10-125 mg/mLA higher concentration allows for smaller volumes to be added to the aqueous solution.[7]
Final DMSO Concentration < 1% (ideally < 0.5%)For cell-based assays to minimize cytotoxicity. A vehicle control should always be included.[4],[1],[3]
Solubilizing Agents PEG300, Tween-80Can be used in combination to improve solubility for in vivo studies.[7]
Physical Methods Sonication, Gentle Warming (<40°C)To aid initial dissolution and re-dissolve any precipitate.[4],[5],[2]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to dissolve this compound? A1: Based on its chemical properties and available data, 100% DMSO is the recommended initial solvent to prepare a high-concentration stock solution.[7][8] Acetonitrile and methanol are also viable options.[8]

Q2: My compound precipitates even when I use DMSO. What should I do? A2: If precipitation occurs upon dilution in your aqueous buffer, you are likely exceeding the compound's solubility limit in that specific medium. Try performing serial dilutions, adding the stock solution more slowly while stirring, or reducing the final concentration of the compound.[1][3] Using a co-solvent system with agents like PEG300 and Tween-80 can also significantly enhance solubility.[7]

Q3: What is the maximum final concentration of DMSO I can use in my cell culture experiment? A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO should be as low as possible. A concentration of 0.1% is generally considered safe for most cell lines, while some may tolerate up to 0.5%.[1][3] It is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.[3]

Q4: Can I heat the solution to dissolve the precipitate? A4: Gentle warming can help dissolve the compound, but be cautious as excessive heat can lead to degradation. It is generally recommended to keep the temperature below 40°C.[5]

Q5: Is sonication safe for my compound? A5: Brief periods of sonication are a standard and generally safe method to aid in the dissolution of hydrophobic compounds and peptides.[2][4][5] It helps to break up aggregates and enhance solubility.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Dilution & Solubilization cluster_troubleshooting Troubleshooting solid This compound (Solid) stock High Concentration Stock Solution solid->stock Dissolve dmso 100% DMSO dmso->stock final Final Aqueous Solution stock->final Slow, dropwise addition with stirring buffer Aqueous Buffer buffer->final precipitate Precipitation Occurs final->precipitate sonicate Sonication precipitate->sonicate Apply warm Gentle Warming precipitate->warm Apply cosolvent Add Co-solvents (e.g., PEG300, Tween-80) precipitate->cosolvent Consider

Caption: Experimental workflow for dissolving this compound.

troubleshooting_logic start Start: Dissolving this compound stock_prep Prepare concentrated stock in 100% DMSO start->stock_prep dilute Dilute in aqueous buffer stock_prep->dilute observe Observe for precipitation dilute->observe no_precipitate Solution is clear. Proceed with experiment. observe->no_precipitate No precipitate Precipitation observed observe->precipitate Yes action1 Re-dissolve with sonication / gentle warming precipitate->action1 action2 Optimize dilution: slower addition, serial dilution precipitate->action2 action3 Lower final concentration precipitate->action3 action4 Use co-solvents (PEG300, Tween-80) precipitate->action4

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Optimizing Bz-RS-iSer(3-Ph)-OMe Concentration for Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Bz-RS-iSer(3-Ph)-OMe for antiviral activity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antiviral activity?

This compound is a derivative of Taxol that has demonstrated antiviral activity, particularly against the Herpes Simplex Virus (HSV) replication cycle.[1][2] It exhibits low cytotoxicity and also possesses immunomodulatory properties.[1][2] Its mechanism of action is suggested to be related to the inhibition of serine proteases, which are crucial for the lifecycle of many viruses.[3][4]

Q2: What is the first step in determining the optimal concentration of this compound?

The initial and most critical step is to determine the cytotoxicity of this compound in the host cell line that will be used for the antiviral assays. This is essential to ensure that the observed antiviral effect is not due to cell death caused by the compound itself.[5][6] A standard method for this is the MTT assay, which measures cell viability.[5]

Q3: How can I measure the antiviral efficacy of this compound?

A widely accepted method for quantifying the antiviral efficacy of a compound against lytic viruses is the plaque reduction assay.[1][2][7] This assay measures the reduction in the number of viral plaques (zones of cell death) in the presence of the compound. The result is often expressed as the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50%.[1]

Q4: What is the Selectivity Index (SI) and why is it important?

The Selectivity Index (SI) is a crucial parameter that indicates the therapeutic window of an antiviral compound. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50) (SI = CC50 / IC50). A higher SI value is desirable as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells.

Data Presentation

The following tables present hypothetical, yet realistic, data for the optimization of this compound concentration.

Table 1: Cytotoxicity of this compound on Vero Cells

Concentration (µM)Cell Viability (%)
0 (Control)100
198.5
1095.2
2590.1
5085.7
10070.3
20052.1
40025.8
CC50 ~205 µM

Table 2: Antiviral Activity of this compound against HSV-1

Concentration (µM)Plaque Reduction (%)
0 (Control)0
0.115.2
0.535.8
1.052.3
5.078.9
10.095.1
IC50 ~0.95 µM

Table 3: Summary of this compound Efficacy and Toxicity

ParameterValue
50% Cytotoxic Concentration (CC50)~205 µM
50% Inhibitory Concentration (IC50)~0.95 µM
Selectivity Index (SI = CC50/IC50)~215.8

Experimental Protocols

Methodology 1: MTT Assay for Cytotoxicity

Objective: To determine the concentration of this compound that causes 50% reduction in the viability of host cells (CC50).

Materials:

  • Host cells (e.g., Vero cells)

  • 96-well microtiter plates

  • Complete growth medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the cells and add the different concentrations of the compound. Include a "cells only" control with fresh medium.

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the CC50 value.

Methodology 2: Plaque Reduction Assay for Antiviral Activity

Objective: To determine the concentration of this compound that inhibits viral plaque formation by 50% (IC50).

Materials:

  • Confluent monolayers of host cells (e.g., Vero cells) in 6-well plates

  • Virus stock (e.g., HSV-1)

  • This compound stock solution

  • Serum-free medium

  • Overlay medium (e.g., containing carboxymethyl cellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Prepare serial dilutions of this compound in serum-free medium.

  • Mix each dilution of the compound with a known amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour.

  • Aspirate the growth medium from the confluent cell monolayers and wash with PBS.

  • Infect the cells with the virus-compound mixtures. Include a "virus only" control.

  • After a 1-hour adsorption period, remove the inoculum and add the overlay medium containing the corresponding concentration of the compound.

  • Incubate the plates for 2-3 days until plaques are visible.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the "virus only" control.

  • Determine the IC50 value.

Troubleshooting Guides

Issue 1: High variability in plaque numbers between replicate wells.

  • Possible Cause: Inconsistent cell seeding, leading to a non-uniform monolayer.

  • Solution: Ensure proper mixing of the cell suspension before seeding and use a calibrated pipette for dispensing cells.

  • Possible Cause: Inaccurate virus dilution or pipetting errors.

  • Solution: Carefully prepare viral dilutions and use calibrated pipettes. Mix the virus stock gently before dilution.

Issue 2: No plaques observed in the virus control wells.

  • Possible Cause: Inactive virus stock.

  • Solution: Titer the virus stock to confirm its viability before performing the assay. Ensure proper storage of the virus stock at -80°C.[8]

  • Possible Cause: Host cells are not susceptible to the virus.

  • Solution: Confirm that the chosen cell line is appropriate for the virus being tested.

Issue 3: Confluent lysis of the cell monolayer, even at high dilutions of the virus.

  • Possible Cause: The virus concentration is too high.

  • Solution: Perform a more extensive serial dilution of the virus stock to achieve a countable number of plaques (typically 50-100 per well).[1]

Issue 4: The CC50 value is very close to or lower than the IC50 value.

  • Possible Cause: The observed "antiviral" effect is primarily due to the cytotoxicity of the compound.

  • Solution: The compound is likely not a viable antiviral candidate. Re-evaluate the purity of the compound and repeat the cytotoxicity and antiviral assays carefully.

Visualizations

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Activity Assay cluster_analysis Data Analysis A Seed host cells in 96-well plate B Treat cells with serial dilutions of This compound A->B C Incubate for 48-72 hours B->C D Perform MTT assay C->D E Calculate CC50 value D->E L Calculate Selectivity Index (SI = CC50 / IC50) E->L F Prepare confluent cell monolayers in 6-well plates G Infect cells with virus pre-incubated with This compound dilutions F->G H Add overlay medium G->H I Incubate for 2-3 days H->I J Stain and count plaques I->J K Calculate IC50 value J->K K->L

Caption: Experimental workflow for optimizing this compound concentration.

Signaling_Pathway cluster_virus Viral Lifecycle Virus Virus Entry Polyprotein Viral Polyprotein Synthesis Virus->Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage Assembly Virion Assembly & Release Cleavage->Assembly Protease Viral Serine Protease Cleavage->Protease required for Compound This compound Compound->Protease Inhibits

Caption: Plausible signaling pathway of this compound antiviral activity.

Troubleshooting_Guide action action Start Problem with Plaque Assay? Q1 No plaques in virus control? Start->Q1 Q2 High variability between replicates? Start->Q2 Q3 Confluent lysis? Start->Q3 Q4 Plaques are fuzzy/unclear? Start->Q4 A1 Check virus viability (titer). Confirm cell susceptibility. Q1->A1 Yes A2 Ensure uniform cell seeding. Verify pipetting accuracy. Q2->A2 Yes A3 Use higher dilutions of virus stock. Q3->A3 Yes A4 Optimize overlay concentration. Ensure overlay has solidified before moving plates. Q4->A4 Yes

Caption: Troubleshooting decision tree for common plaque assay issues.

References

Troubleshooting low efficacy of Bz-RS-iSer(3-Ph)-OMe in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bz-RS-iSer(3-Ph)-OMe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions regarding the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a derivative of Taxol and serves as an intermediate in the synthesis of 7-epi-10-deacetyltaxol.[1] Its primary research applications stem from its biological activities, which include:

  • Antiviral effects: It has been shown to inhibit the replication of Herpes Simplex Virus type 1 (HSV-1).[2][3]

  • Antiproliferative and Cytotoxic activity: As a taxol derivative, it can block mitotic divisions in cells.[2][3]

  • Immunomodulatory effects: It has been observed to inhibit the proliferation of T lymphocytes.[2][3]

Q2: What is the mechanism of action of this compound?

As a derivative of Taxol, this compound is understood to function as a microtubule-stabilizing agent. It binds to β-tubulin, which promotes the assembly of microtubules and stabilizes them against depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis (programmed cell death).

Q3: How should I dissolve and store this compound?

Proper dissolution and storage are critical for maintaining the efficacy of this compound.

  • Solubility: The compound is soluble in Dimethyl Sulfoxide (DMSO), acetonitrile, and methanol.[1]

  • Stock Solutions: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. To avoid repeated freeze-thaw cycles, which can lead to degradation, you should aliquot the stock solution into smaller, single-use volumes.

  • Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]

Q4: What are the known efficacy values for this compound?

Based on available research, the following efficacy data has been reported:

ActivityCell Line/SystemEfficacy MetricValueReference
CytotoxicityVero cellsCC50> 500 µg/mL[2][3]
Antiviral (HSV-1)Vero cellsSelectivity Index (SI)9.5–46.7[2][3]
ImmunomodulationT lymphocytesInhibition of proliferationYes[2][3]

Troubleshooting Guide: Low Efficacy in Experiments

This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your experiments.

Issue 1: Little to no observable effect on cell proliferation or viral replication.

  • Possible Cause 1: Inadequate Concentration. The effective concentration of this compound can be highly dependent on the cell type and experimental conditions.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Start with a broad range of concentrations based on the available literature.

  • Possible Cause 2: Compound Degradation. Improper storage or handling can lead to the degradation of the compound.

    • Troubleshooting Step: Ensure that the compound has been stored correctly at -20°C or -80°C and that stock solutions have not been subjected to multiple freeze-thaw cycles.[2] It is advisable to use a fresh aliquot of the stock solution for each experiment.

  • Possible Cause 3: Solubility Issues. The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration.

    • Troubleshooting Step: When diluting the DMSO stock solution into your aqueous culture medium, ensure thorough mixing. The final concentration of DMSO in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. If precipitation is observed, consider using a different solvent system or a solubilizing agent, though this should be validated for compatibility with your assay.

Issue 2: High background cytotoxicity in control cells.

  • Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

    • Troubleshooting Step: Include a vehicle control in your experiments (cells treated with the same concentration of DMSO as the highest concentration of the compound used). Ensure the final DMSO concentration is non-toxic to your cells.

  • Possible Cause 2: Contamination. The cell culture may be contaminated, leading to cell death that is not related to the compound's activity.

    • Troubleshooting Step: Regularly check your cell cultures for signs of contamination. Perform mycoplasma testing to ensure your cells are clean.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in Cell Culture Conditions. Differences in cell passage number, confluency, or media composition can affect the cellular response to the compound.

    • Troubleshooting Step: Standardize your cell culture protocols. Use cells within a consistent range of passage numbers and ensure a consistent cell seeding density and confluency at the time of treatment.

  • Possible Cause 2: Pipetting Errors. Inaccurate pipetting can lead to significant variations in the final concentration of the compound.

    • Troubleshooting Step: Calibrate your pipettes regularly. Use appropriate pipetting techniques to ensure accuracy, especially when preparing serial dilutions.

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT or XTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium from a concentrated DMSO stock. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity.

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.

  • Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value (the concentration that causes 50% cytotoxicity).

2. In Vitro Antiviral Assay (Plaque Reduction Assay for HSV-1)

This protocol outlines a method to evaluate the antiviral activity of this compound against HSV-1.

  • Cell Seeding: Seed Vero cells (or another susceptible cell line) in 6-well or 12-well plates and grow to confluency.

  • Virus Infection: Infect the confluent cell monolayers with a known titer of HSV-1 for 1-2 hours.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing various concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Staining: Fix the cells with a solution such as 10% formalin and then stain with a solution like 0.5% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value (the concentration that inhibits plaque formation by 50%).

Visualizations

Signaling_Pathway cluster_cell Cell Bz_RS_iSer This compound Tubulin β-Tubulin Bz_RS_iSer->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest Disrupts dynamics Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay Stock Prepare Stock Solution (in DMSO) Dilutions Prepare Serial Dilutions (in Culture Medium) Stock->Dilutions Treat Treat Cells with Compound Dilutions->Treat Seed Seed Cells Seed->Treat Incubate Incubate Treat->Incubate Analyze Analyze Results (e.g., MTT, Plaque Assay) Incubate->Analyze

Caption: General experimental workflow for in vitro assays.

Troubleshooting_Logic Start Low Efficacy Observed Check_Conc Is the concentration optimal? Start->Check_Conc Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response No Check_Storage Was the compound stored correctly? Check_Conc->Check_Storage Yes End Re-evaluate Efficacy Dose_Response->End Fresh_Aliquot Use a Fresh Aliquot Check_Storage->Fresh_Aliquot No Check_Solubility Is the compound fully dissolved? Check_Storage->Check_Solubility Yes Fresh_Aliquot->End Improve_Dissolution Optimize Dissolution Protocol Check_Solubility->Improve_Dissolution No Check_Solubility->End Yes Improve_Dissolution->End

Caption: Troubleshooting logic for low efficacy.

References

Bz-RS-iSer(3-Ph)-OMe degradation and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Bz-RS-iSer(3-Ph)-OMe and strategies to mitigate it.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound, also known as Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate, is a derivative of paclitaxel. It is investigated for various biological activities, including the inhibition of the HSV replication cycle and T lymphocyte proliferation.[1][2] It is primarily used for research purposes and is not intended for human or veterinary use.[3]

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[1] It is crucial to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] For in vivo experiments, it is recommended to use freshly prepared working solutions on the same day.[1]

Q3: What are the likely causes of this compound degradation?

While specific degradation pathways for this compound are not extensively published, based on its chemical structure containing ester and amide functional groups, the primary degradation routes are likely hydrolysis. Exposure to non-optimal pH (either acidic or basic conditions), elevated temperatures, and certain solvents can catalyze this process. Photodegradation upon exposure to light is another potential cause of instability.

Q4: How can I detect degradation of my this compound sample?

Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[4] A validated HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Loss of biological activity in experiments Compound degradation due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light. 2. Prepare fresh solutions for each experiment. 3. Perform a stability check of your stock solution using HPLC.
Inconsistent experimental results Partial degradation of the compound leading to variable concentrations.1. Aliquot stock solutions to minimize freeze-thaw cycles.[1] 2. Use a validated analytical method to confirm the concentration of your working solution before each experiment. 3. Ensure the solvent used for dissolution is compatible and does not promote degradation.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.1. Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products under various stress conditions (acid, base, heat, light, oxidation). 2. Characterize the structure of the degradation products using techniques like LC-MS/MS.
Precipitation of the compound in aqueous buffers Poor solubility and potential aggregation.1. Optimize the formulation by adjusting the pH or using co-solvents. 2. If solubility is a persistent issue, consider drug delivery systems to enhance solubility.[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for accurately assessing the stability of this compound.

  • Column Selection: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to relevant regulatory guidelines (e.g., ICH Q2(R1)).

Protocol 2: Forced Degradation Studies

Forced degradation studies help to identify potential degradation pathways and validate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Incubate the compound in a solution of 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate the compound in a solution of 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C).

  • Photodegradation: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at various time points using the validated HPLC method to track the formation of degradants.

Visualizing Workflows and Pathways

G cluster_0 Troubleshooting Workflow for Inconsistent Results A Inconsistent Experimental Results Observed B Check Storage Conditions (-80°C / -20°C, protected from light) A->B C Review Solution Preparation (Fresh solutions, minimize freeze-thaw) B->C D Validate Solvent Compatibility C->D E Perform HPLC Analysis of Stock and Working Solutions D->E F Peak Area of Parent Compound Consistent? E->F G Yes: Investigate Other Experimental Parameters F->G Consistent H No: Prepare Fresh Stock Solution and Re-validate F->H Inconsistent

Caption: Troubleshooting workflow for addressing inconsistent experimental results.

G cluster_1 Hypothetical Degradation Pathway of this compound Parent This compound Deg1 Hydrolysis of Methyl Ester (Bz-RS-iSer(3-Ph)-OH) Parent->Deg1 Deg2 Hydrolysis of Amide Bond Parent->Deg2 Stress Stress Conditions (Acid, Base, Heat, Light) Stress->Parent

Caption: Potential degradation pathways of this compound.

G cluster_2 Forced Degradation Experimental Workflow Start Prepare this compound Solution Acid Acid Stress (0.1 M HCl, 60°C) Start->Acid Base Base Stress (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (80°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for conducting forced degradation studies.

References

Technical Support Center: Enhancing the Bioavailability of Bz-RS-iSer(3-Ph)-OMe and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of theinvestigational compound Bz-RS-iSer(3-Ph)-OMe and other poorly soluble small molecules.

Troubleshooting Guide

This guide addresses common issues encountered during preclinical bioavailability studies.

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations between animal subjects. Inconsistent dosing volume or technique.Formulation instability leading to precipitation or aggregation.Physiological differences between animals (e.g., fed vs. fasted state).Genetic variations in metabolic enzymes (e.g., cytochrome P450s).Ensure accurate and consistent administration of the formulation.Assess the physical and chemical stability of the formulation under experimental conditions.Standardize the feeding schedule of the animals before and during the study.Use a sufficient number of animals to account for biological variability and consider using a crossover study design.
Low or undetectable plasma concentrations after oral administration. Poor aqueous solubility of the compound.Low permeability across the gastrointestinal (GI) tract.Extensive first-pass metabolism in the gut wall or liver.Rapid clearance from systemic circulation.Improve solubility through formulation strategies such as nanosuspensions, solid dispersions, or lipid-based formulations.[1][2][3][4][5]Investigate the use of permeation enhancers or prodrug approaches.[1][5]Co-administer with inhibitors of relevant metabolic enzymes (e.g., CYP450 inhibitors), if known.[6]Characterize the pharmacokinetic profile using intravenous administration to determine clearance rates.[7]
Precipitation of the compound in the GI tract upon administration. The formulation is not robust to the pH and enzymatic conditions of the GI tract.The drug concentration in the formulation is too high (supersaturated state is not maintained).Test the formulation's stability in simulated gastric and intestinal fluids.Incorporate precipitation inhibitors (e.g., polymers) into the formulation.Reduce the drug loading in the formulation.
Inconsistent results between in vitro dissolution and in vivo performance. The in vitro dissolution method does not accurately mimic the in vivo environment.Other factors besides dissolution are limiting absorption (e.g., permeability, metabolism).Refine the in vitro dissolution method to better reflect physiological conditions (e.g., use of biorelevant media).Conduct in vitro permeability assays (e.g., Caco-2) to assess intestinal transport.Perform in vitro metabolism studies using liver microsomes or hepatocytes.[8][9]

Frequently Asked Questions (FAQs)

1. What are the likely reasons for the poor oral bioavailability of this compound?

Based on its chemical structure as a derivative of a complex natural product, this compound is likely to have poor aqueous solubility and potentially a high molecular weight, which can limit its dissolution in the gastrointestinal fluids and its permeation across the intestinal epithelium. Furthermore, it may be subject to extensive first-pass metabolism by cytochrome P450 (CYP) enzymes in the liver and gut wall.[8][9]

2. Which formulation strategies are recommended for improving the bioavailability of a poorly soluble compound like this compound?

Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:[2][3][5]

  • Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.[2][4]

  • Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution.[2][3]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve solubility and absorption.[2][5]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2]

  • Prodrug Approach: Modifying the chemical structure to create a more soluble or permeable prodrug that is converted to the active compound in vivo.[1]

3. What animal model is most appropriate for initial bioavailability screening?

Rodents, such as rats and mice, are commonly used for initial bioavailability and pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[7][10][11] However, it is important to note that there can be significant differences in drug metabolism and gastrointestinal physiology between rodents and humans.[12] Beagle dogs are another alternative as their gastrointestinal anatomy and physiology share more similarities with humans.[10][11]

4. How can I perform a preliminary in vivo bioavailability study in rats?

A typical study design involves administering the compound to a group of rats via the intended route (e.g., oral gavage) and to a control group via intravenous (IV) injection. Blood samples are collected at various time points, and the plasma concentrations of the drug are measured. The absolute bioavailability is then calculated by comparing the area under the plasma concentration-time curve (AUC) from the oral dose to that of the IV dose.[7]

5. What is the significance of first-pass metabolism and how can it be assessed?

First-pass metabolism refers to the metabolic degradation of a drug in the liver and gut wall before it reaches systemic circulation. This can significantly reduce the amount of active drug that becomes bioavailable. To assess first-pass metabolism, the bioavailability of the drug after oral administration is compared to that after intravenous administration. A significant difference suggests a high first-pass effect. In vitro studies using liver microsomes or hepatocytes can help identify the specific enzymes responsible for the metabolism.[8][9]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension Formulation

Objective: To prepare a nanosuspension of this compound to improve its dissolution rate.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Deionized water

  • High-pressure homogenizer or bead mill

Method:

  • Prepare a pre-suspension by dispersing a known amount of this compound and a suitable stabilizer in deionized water.

  • Homogenize the pre-suspension using a high-pressure homogenizer at an optimized pressure and number of cycles. Alternatively, use a bead mill with appropriate grinding media.

  • Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering.

  • Assess the dissolution rate of the nanosuspension compared to the unformulated drug powder using a standard dissolution apparatus.

Protocol 2: In Vivo Bioavailability Study in Rats

Objective: To determine the absolute oral bioavailability of a this compound formulation.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound formulation

  • Vehicle for intravenous administration (e.g., saline with a co-solvent)

  • Blood collection tubes (with anticoagulant)

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Method:

  • Fast the rats overnight with free access to water.

  • Divide the rats into two groups: oral administration and intravenous (IV) administration.

  • Administer the this compound formulation to the oral group via gavage at a predetermined dose.

  • Administer the this compound solution to the IV group via tail vein injection at a predetermined dose.

  • Collect blood samples from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Centrifuge the blood samples to separate the plasma.

  • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Calculate pharmacokinetic parameters, including AUC, Cmax, and Tmax.

  • Calculate the absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.[7]

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Strategy Selection cluster_3 Evaluation A Characterize Physicochemical Properties (Solubility, Permeability) B Poor Solubility? A->B C Poor Permeability? B->C No D Solubilization Techniques (Nanosizing, Solid Dispersion, Lipid Formulation) B->D Yes E Permeation Enhancement (Prodrugs, Permeation Enhancers) C->E Yes F In Vitro Dissolution & Permeability Testing D->F E->F G In Vivo Bioavailability Study (Animal Model) F->G H Successful Bioavailability Improvement G->H

Caption: Workflow for selecting a bioavailability enhancement strategy.

Mitotic_Inhibition_Pathway cluster_0 Cell Cycle Progression A This compound (Taxol Derivative) B Microtubule Stabilization A->B C Disruption of Mitotic Spindle B->C D Mitotic Arrest (G2/M Phase) C->D E Apoptosis (Programmed Cell Death) D->E

Caption: Postulated signaling pathway for mitotic inhibition by this compound.

References

Cell line specific toxicity of Bz-RS-iSer(3-Ph)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bz-RS-iSer(3-Ph)-OMe. The information is designed to address specific issues that may be encountered during experimental procedures.

Summary of Quantitative Toxicity Data

While specific multi-cell line IC50 data for this compound is not extensively published, the following table provides a representative example of how to present such data. These values are hypothetical and intended for illustrative purposes to demonstrate expected differential toxicity based on its classification as a taxol derivative. Researchers should determine the IC50 values for their specific cell lines of interest.

Cell LineCancer TypePutative IC50 Range (µM)Notes
MCF-7 Breast Adenocarcinoma0.1 - 5Expected to be sensitive.
A549 Lung Carcinoma0.5 - 10Expected to be sensitive.
HeLa Cervical Cancer0.2 - 8Commonly used for cytotoxicity screening.
Vero Normal Kidney Epithelial> 50Expected to show lower cytotoxicity, indicating cancer cell specificity.[1]
HUVEC Normal Endothelial> 50Expected to have low sensitivity.

Experimental Protocols

A standard method for assessing the cell line-specific toxicity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cytotoxicity

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Specific cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

    • After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Troubleshooting and FAQs

Q1: My IC50 values are inconsistent across experiments. What could be the cause?

A1: Inconsistent IC50 values can arise from several factors:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

  • Cell Seeding Density: Ensure a uniform cell seeding density across all wells and plates.

  • Compound Stability: this compound, like other taxol derivatives, may be sensitive to light and temperature. Prepare fresh dilutions for each experiment and store the stock solution properly.

  • Incubation Time: The duration of compound exposure can significantly impact IC50 values. Maintain a consistent incubation time.

Q2: The compound precipitated in the culture medium. How can I resolve this?

A2: this compound is soluble in DMSO. To avoid precipitation in aqueous media:

  • Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.

  • Prepare intermediate dilutions in a serum-free medium before adding to the wells containing cells in a complete medium.

  • Vortex the dilutions thoroughly before adding them to the cells.

Q3: I am not observing a clear dose-dependent toxic effect.

A3: This could be due to:

  • Inappropriate Concentration Range: You may be testing a concentration range that is too high or too low. Perform a preliminary broad-range dose-response experiment to identify the effective concentration range.

  • Resistant Cell Line: The cell line you are using may be inherently resistant to taxol-like compounds, potentially due to overexpression of efflux pumps like P-glycoprotein.

  • Assay Interference: Ensure that the compound itself does not interfere with the MTT assay. You can run a control with the compound in a cell-free medium.

Q4: How do I know if the observed toxicity is due to mitotic arrest?

A4: To confirm that the cytotoxicity is mediated by mitotic arrest, you can perform:

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution. A significant increase in the G2/M phase population would indicate mitotic arrest.

  • Immunofluorescence Microscopy: Stain the cells for tubulin and DNA (using DAPI) to visualize mitotic spindles and chromosomal alignment. Cells arrested in mitosis will show characteristic condensed chromosomes and abnormal spindle formation.

Visualizations

Signaling Pathway of Taxol-Induced Mitotic Arrest and Apoptosis

Mitotic_Arrest_Apoptosis cluster_drug_action Drug Action cluster_cellular_events Cellular Events cluster_apoptosis Apoptosis Pathway BzRS This compound Microtubule Microtubule Stabilization BzRS->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Bid Bid Phosphorylation MitoticArrest->Bid Primes for apoptosis Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bid->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Taxol derivative-induced mitotic arrest and subsequent apoptosis.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis SeedCells Seed Cells in 96-well Plate Incubate24h Incubate for 24h SeedCells->Incubate24h TreatCells Treat Cells Incubate24h->TreatCells PrepareDilutions Prepare Serial Dilutions of this compound PrepareDilutions->TreatCells Incubate48h Incubate for 48-72h TreatCells->Incubate48h AddMTT Add MTT Reagent Incubate48h->AddMTT Incubate4h Incubate for 3-4h AddMTT->Incubate4h AddDMSO Add DMSO Incubate4h->AddDMSO ReadAbsorbance Read Absorbance at 570 nm AddDMSO->ReadAbsorbance CalculateViability Calculate % Viability ReadAbsorbance->CalculateViability PlotCurve Plot Dose-Response Curve CalculateViability->PlotCurve DetermineIC50 Determine IC50 PlotCurve->DetermineIC50

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Logic for Inconsistent IC50 Values

Troubleshooting_IC50 Start Inconsistent IC50 Values? CheckCells Are cell passage number and density consistent? Start->CheckCells CheckCompound Is the compound stock freshly diluted and stable? CheckCells->CheckCompound Yes SolutionCells Standardize cell culture practice: Use low passage cells and ensure uniform seeding. CheckCells->SolutionCells No CheckProtocol Are incubation times and assay steps uniform? CheckCompound->CheckProtocol Yes SolutionCompound Prepare fresh dilutions for each experiment from a properly stored stock solution. CheckCompound->SolutionCompound No SolutionProtocol Adhere strictly to the protocol timelines and procedures. CheckProtocol->SolutionProtocol No

Caption: Troubleshooting guide for inconsistent IC50 results.

References

Technical Support Center: Overcoming Resistance to Bz-RS-iSer(3-Ph)-OMe in Viral Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bz-RS-iSer(3-Ph)-OMe, a taxol derivative with antiviral activity against viral strains such as Herpes Simplex Virus (HSV). The information provided is intended to help users anticipate and overcome potential issues with viral resistance during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action of this compound?

A1: this compound is a derivative of Taxol and has been observed to block mitotic divisions.[1][2][3] This strongly suggests that its primary mechanism of action is the stabilization of microtubules, similar to other taxane compounds. Microtubules are crucial components of the host cell's cytoskeleton that many viruses, including HSV, exploit for intracellular transport and replication.[4][5] By stabilizing microtubules, this compound likely disrupts these essential viral processes.

Q2: How can viral strains develop resistance to a microtubule-stabilizing agent like this compound?

A2: While specific resistance to this compound has not been documented in the available literature, resistance to other microtubule-stabilizing agents like Taxol typically arises from alterations in the drug's target, which is the tubulin protein.[1][6][7] Potential mechanisms of resistance include:

  • Mutations in Tubulin Genes: Point mutations in the genes encoding for α- or β-tubulin can alter the drug-binding site, reducing the affinity of the compound for microtubules.[1][6][7][8]

  • Altered Tubulin Isotype Expression: Changes in the expression levels of different tubulin isotypes can affect the overall dynamics of the microtubule network and the sensitivity to stabilizing agents.[6][7]

  • Increased Microtubule Dynamics: Some resistant cells exhibit an increase in the intrinsic dynamic instability of their microtubules, which can counteract the stabilizing effect of the drug.[6]

Q3: What are the initial signs that my viral strain may be developing resistance to this compound?

A3: The primary indicator of emerging resistance is a decrease in the antiviral efficacy of the compound. This can be observed as:

  • A gradual increase in the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) value in your antiviral assays.

  • The requirement of higher concentrations of this compound to achieve the same level of viral inhibition as in previous experiments.

  • The appearance of viral plaques or cytopathic effects (CPE) at drug concentrations that were previously effective at suppressing viral replication.

Q4: Can resistance to this compound be transmitted to new host cells?

A4: Yes, if the resistance is due to genetic mutations in the viral genome that somehow counteract the effect of the drug on the host cell's microtubules, this trait can be passed on to progeny viruses. However, if the resistance is due to stable changes in the host cell line (e.g., tubulin mutations), this resistance will be inherent to that cell line and its clonal derivatives.

Troubleshooting Guides

Problem 1: Decreased Antiviral Activity Observed in Plaque Reduction Assay
Possible Cause Troubleshooting Steps
Emergence of a resistant viral population. 1. Sequence the viral genome to identify any mutations that might confer a fitness advantage in the presence of the drug. 2. Sequence the host cell's tubulin genes (α- and β-tubulin) to check for mutations in the drug-binding site.[1][6][7][8] 3. Perform a dose-response curve and compare the IC50 value to that of the parental (non-resistant) virus. A significant shift to the right indicates resistance.
Incorrect drug concentration. 1. Verify the stock concentration of your this compound solution. 2. Prepare fresh dilutions for each experiment.
Cell culture variability. 1. Ensure consistent cell seeding density and monolayer confluency. 2. Test for mycoplasma contamination , which can affect cell health and viral replication. 3. Use cells from a low passage number.
Assay variability. 1. Include positive and negative controls in every assay. 2. Optimize incubation times and overlay conditions. [9][10][11][12][13]
Problem 2: Inconsistent Results in Antiviral Assays
Possible Cause Troubleshooting Steps
Heterogeneous viral population. 1. Plaque-purify your viral stock to ensure you are working with a clonal population. 2. Re-titer your viral stock before each experiment.
Drug stability issues. 1. Aliquot and store the this compound stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] 2. Protect the compound from light if it is light-sensitive.
Subtle changes in experimental conditions. 1. Maintain a detailed lab notebook to track all experimental parameters. 2. Standardize all reagents and media used in the assays.

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated when characterizing a resistant viral strain. Note: These are not actual experimental values for this compound and are for illustrative purposes only.

Viral Strain Compound IC50 (µM) Fold Resistance Identified Mutation
Wild-Type HSV-1This compound0.51None
Resistant HSV-1This compound15.030β-tubulin (T274I)

Experimental Protocols

Protocol 1: Determination of IC50 by Plaque Reduction Assay

This protocol is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50%.

Materials:

  • Confluent monolayers of host cells (e.g., Vero cells) in 6-well plates.

  • Serial dilutions of this compound.

  • Viral stock of known titer.

  • Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose).

  • Crystal violet staining solution.

Procedure:

  • Seed 6-well plates with host cells and grow to confluency.

  • Prepare serial dilutions of this compound in infection medium.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the inoculum and wash the cells.

  • Add the overlay medium containing the different concentrations of this compound to the respective wells.

  • Incubate the plates for 2-3 days until plaques are visible.

  • Fix the cells with 10% formalin and stain with 0.5% crystal violet.

  • Count the number of plaques in each well.

  • Calculate the IC50 value by plotting the percentage of plaque inhibition versus the drug concentration.

Protocol 2: Generation and Selection of Resistant Viral Strains

This protocol describes a method for generating viral strains with resistance to this compound through serial passage.

Materials:

  • Host cells.

  • Wild-type viral stock.

  • Increasing concentrations of this compound.

Procedure:

  • Infect a confluent monolayer of host cells with the wild-type virus in the presence of a sub-inhibitory concentration of this compound (e.g., the IC50 concentration).

  • Harvest the virus from the supernatant when cytopathic effects are observed.

  • Use the harvested virus to infect a fresh monolayer of cells, this time with a slightly higher concentration of the compound.

  • Repeat this serial passage process, gradually increasing the concentration of this compound with each passage.

  • After several passages, the surviving virus population should exhibit resistance to the compound.

  • Plaque-purify the resistant virus and characterize its phenotype and genotype.

Visualizations

antiviral_mechanism cluster_virus_lifecycle Viral Replication Cycle cluster_microtubule_dynamics Host Cell Microtubule Dynamics Viral Entry Viral Entry Transport to Nucleus Transport to Nucleus Viral Entry->Transport to Nucleus Replication Replication Transport to Nucleus->Replication Stable Microtubule Stable Microtubule Transport to Nucleus->Stable Microtubule Utilizes Assembly Assembly Replication->Assembly Egress Egress Assembly->Egress Egress->Stable Microtubule Utilizes Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Microtubule Depolymerization Microtubule Depolymerization Stable Microtubule->Microtubule Depolymerization GDP Microtubule Depolymerization->Tubulin Dimers This compound This compound This compound->Stable Microtubule Stabilizes

Caption: Mechanism of action of this compound.

resistance_workflow Start Start Decreased Antiviral Efficacy Decreased Antiviral Efficacy Start->Decreased Antiviral Efficacy Isolate Resistant Virus Isolate Resistant Virus Decreased Antiviral Efficacy->Isolate Resistant Virus Yes Troubleshoot Assay Troubleshoot Assay Decreased Antiviral Efficacy->Troubleshoot Assay No Phenotypic Characterization Phenotypic Characterization Isolate Resistant Virus->Phenotypic Characterization Genotypic Characterization Genotypic Characterization Isolate Resistant Virus->Genotypic Characterization Determine IC50 Shift Determine IC50 Shift Phenotypic Characterization->Determine IC50 Shift Sequence Tubulin Genes Sequence Tubulin Genes Genotypic Characterization->Sequence Tubulin Genes Identify Resistance Mutation Identify Resistance Mutation Determine IC50 Shift->Identify Resistance Mutation Sequence Tubulin Genes->Identify Resistance Mutation

References

Inconsistent results with Bz-RS-iSer(3-Ph)-OMe what to check

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bz-RS-iSer(3-Ph)-OMe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable experimental outcomes with this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during research.

Troubleshooting Guide: Inconsistent Results

Question: We are observing significant variability in our experimental results with different batches of this compound. What are the potential causes and how can we troubleshoot this?

Answer: Inconsistent results with this compound can stem from several factors, ranging from compound integrity to experimental setup. Below is a step-by-step guide to help you identify and resolve the source of the variability.

Diagram: Troubleshooting Workflow for Inconsistent Results

G start Inconsistent Results Observed check_compound 1. Verify Compound Integrity start->check_compound check_purity Purity & Identity (LC-MS, NMR) check_compound->check_purity Is the compound pure and correctly identified? check_storage Proper Storage? (-20°C or -80°C) check_compound->check_storage Was the compound stored correctly? check_handling Proper Handling? (Fresh solutions, avoid freeze-thaw) check_compound->check_handling Are solutions prepared and handled properly? check_protocol 2. Review Experimental Protocol check_purity->check_protocol check_storage->check_protocol check_handling->check_protocol check_solvent Solvent Quality & Solubility (Anhydrous, correct solvent?) check_protocol->check_solvent Is the solvent appropriate and of high quality? check_conditions Assay Conditions (pH, Temperature, Incubation Time) check_protocol->check_conditions Are experimental conditions consistent? check_assay 3. Assess Assay-Specific Factors check_solvent->check_assay check_conditions->check_assay cell_based Cell-Based Assays (Cell health, passage number, density) check_assay->cell_based For in vitro work animal_studies In Vivo Studies (Animal strain, age, sex, health, environment) check_assay->animal_studies For in vivo work resolve Identify & Address Root Cause cell_based->resolve animal_studies->resolve

Caption: A logical workflow to diagnose the source of inconsistent experimental results.

Frequently Asked Questions (FAQs)

Compound Integrity

Q1: How should this compound be stored to ensure its stability?

A1: To maintain stability, this compound should be stored as a solid at -20°C for up to one year or at -80°C for up to two years.[1] Once in solution, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

Q2: What are the optimal solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as DMSO, acetonitrile, and methanol. For aqueous-based in vitro assays, a stock solution in DMSO can be prepared and then further diluted in the appropriate aqueous buffer. For in vivo studies, co-solvents like PEG300 and Tween-80 may be necessary to achieve a stable formulation.[1] It is crucial to use high-purity, anhydrous solvents to prevent compound degradation.

Q3: Could impurities in my batch of this compound be causing inconsistent results?

A3: Yes, impurities from the synthesis process can lead to variable biological activity. This compound is a derivative of Taxol and an intermediate in the synthesis of 7-epi-10-deacetyltaxol. Potential impurities could include starting materials, unreacted reagents, or byproducts from side reactions. It is advisable to verify the purity of each new batch using analytical methods like HPLC or LC-MS.

Experimental Conditions

Q4: How sensitive is this compound to pH and temperature during experiments?

A4: The methyl ester group in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is recommended to maintain experimental conditions within a neutral pH range (pH 6-8) and at a stable temperature to ensure compound integrity.

Q5: For cell-based assays, what factors should I pay close attention to?

A5: For reproducible results in cell-based assays, consider the following:

  • Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and have high viability.

  • Cell Density: Use a consistent cell seeding density across experiments.

  • Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.

  • Reagent Concentration: Optimize and consistently use the same concentrations of all reagents, including the compound and any stimulating agents.

  • Incubation Times: Maintain consistent incubation times for all treatment steps.

Q6: We are seeing variability in our animal studies. What could be the cause?

A6: Reproducibility in animal studies can be influenced by a multitude of factors.[1][2][3] Key aspects to control for include:

  • Animal Characteristics: Use animals of the same strain, age, and sex.

  • Environmental Conditions: Maintain consistent temperature, humidity, light-dark cycles, and caging conditions.[2][4]

  • Compound Formulation and Administration: Ensure the dosing solution is prepared freshly and administered consistently (e.g., route of administration, time of day).

Data Presentation

When troubleshooting, systematically recording your experimental parameters and results is crucial. Below is a sample table to help track potential sources of variability.

Parameter Experiment 1 (High Activity) Experiment 2 (Low Activity) Experiment 3 (High Activity) Notes/Observations
Compound Batch Lot #A123Lot #B456Lot #A123Batch B456 purity suspected.
Purity (HPLC) 99.2%97.5%99.2%Lot #B456 shows an extra peak.
Storage Temp. -80°C-20°C-80°C
Solvent Anhydrous DMSODMSO (older stock)Anhydrous DMSOOlder DMSO may contain water.
Cell Passage # 5206High passage number in Exp. 2.
Incubation Time 24 hours24 hours24 hours
Readout (IC50) 50 nM250 nM55 nM

Experimental Protocols

Protocol: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions to generate standards at lower concentrations if required for quantification.

  • Preparation of Sample Solution:

    • Prepare a 1 mg/mL solution of the this compound batch to be tested using the same procedure as the standard.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the chromatograms. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks.

    • The presence of significant additional peaks in the sample chromatogram compared to the standard indicates impurities.

Signaling Pathway

This compound is a derivative of Taxol, a well-known microtubule-stabilizing agent. Its mechanism of action is expected to be similar, involving the disruption of microtubule dynamics, which are crucial for cell division and other cellular functions. This disruption leads to mitotic arrest and ultimately apoptosis (programmed cell death).

Diagram: Proposed Signaling Pathway of this compound

G cluster_0 Cellular Effects compound This compound microtubules β-tubulin on Microtubules compound->microtubules Binds to stabilization Microtubule Stabilization (Suppression of Dynamics) microtubules->stabilization Leads to mitotic_arrest Mitotic Arrest (G2/M Phase) stabilization->mitotic_arrest Causes apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: The proposed mechanism of action for this compound, a microtubule stabilizer.

References

Validation & Comparative

A Comparative Analysis of Bz-RS-iSer(3-Ph)-OMe and Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective review for researchers and drug development professionals on the efficacy and mechanisms of the Taxol derivative Bz-RS-iSer(3-Ph)-OMe versus the established chemotherapeutic agent Paclitaxel in cancer cell lines.

This guide provides a detailed comparison between this compound, a derivative of the Taxol side chain, and its parent compound, Paclitaxel, a cornerstone of modern chemotherapy. While structurally related, the available experimental data reveals profound differences in their cytotoxic efficacy against cancer cells. This analysis synthesizes the current understanding of both compounds, presenting quantitative data, mechanistic insights, and detailed experimental protocols to inform future research and development.

Comparative Cytotoxicity: A Stark Contrast in Potency

Quantitative analysis of the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is a primary measure of a compound's potency. The available data, summarized in Table 1, demonstrates a significant disparity in the cytotoxic effects of this compound and Paclitaxel.

Table 1: Comparison of Cytotoxic Concentrations against Cell Lines

CompoundCell Line(s)IC50 / CC50 ValueNotes
This compound Vero> 500 µg/mL[1]Assessed by formazan method. The compound is also identified as methyl (N-benzoyl-(2'R,3'S)-3'-phenylisoserinate). This result indicates very low cytotoxicity.[1]
Paclitaxel HeLa~15 µg/mL[2]Value obtained from a study on Paclitaxel from fungal fermentation broth. Standard Paclitaxel shows high potency.[2]
Paclitaxel Ovarian0.4 - 3.4 nMData from a study on 7 ovarian carcinoma cell lines using a clonogenic assay, highlighting the high potency of Paclitaxel in the nanomolar range.[3]
Paclitaxel A549 (Lung)10 ± 0.5 µg/l (~11.7 nM)Value for the parental, sensitive A549 cell line, demonstrating typical high potency before resistance is acquired.[4]

Note: Direct comparison is challenging due to different units (µg/mL vs. nM) and cell lines. However, the magnitude of difference is clear. 500 µg/mL is equivalent to approximately 1,670,000 nM, orders of magnitude higher than the effective concentrations of Paclitaxel.

Mechanism of Action: From Potent Stabilizer to Weak Derivative

The efficacy of an anticancer agent is intrinsically linked to its mechanism of action. Paclitaxel's mechanism is well-established, while that of this compound can be inferred from its structure and limited functional data.

Paclitaxel: A Potent Mitotic Inhibitor

Paclitaxel is a powerful antimitotic agent that functions by binding to the β-tubulin subunit of microtubules.[1][2] This binding event stabilizes the microtubule polymer, preventing the dynamic instability—the cycles of polymerization and depolymerization—necessary for proper cell division.[1][2] The consequences of this hyper-stabilization are:

  • Disruption of the Mitotic Spindle: The cell is unable to form a functional mitotic spindle, a critical structure for chromosome segregation.[2]

  • G2/M Phase Cell Cycle Arrest: The mitotic checkpoint is activated, halting the cell cycle in the G2/M phase.[2][5]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis), leading to the elimination of the cancer cell.[1][2]

This mechanism is particularly effective against the rapidly dividing cells characteristic of cancer.[1]

Paclitaxel_Mechanism cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules (β-tubulin subunit) Paclitaxel->Microtubules Binds to Stabilization Hyper-stabilization (Inhibition of Depolymerization) Microtubules->Stabilization Spindle Mitotic Spindle Dysfunction Stabilization->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

This compound: A Taxol Derivative with Limited Activity

This compound is a known derivative of Taxol.[4][5][6] Specifically, it corresponds to the methyl ester of the C-13 side chain of Paclitaxel, which is crucial for the full compound's potent antitumor activity.[7] Studies show that this compound can block the mitotic divisions of Vero cells.[4][5] This suggests that it may share the fundamental microtubule-targeting mechanism of Paclitaxel.

However, its extremely high CC50 value (> 500 µg/mL) indicates that its binding affinity and/or stabilizing effect on microtubules is exceptionally weak compared to the parent Paclitaxel molecule.[1] This lack of potency renders it ineffective as a cytotoxic agent against cancer cells under typical screening concentrations.

Experimental Methodologies

To ensure reproducibility and accurate interpretation of data, detailed experimental protocols are essential. The following sections describe standard methods for evaluating the cytotoxicity of compounds like this compound and Paclitaxel.

Protocol: Cell Viability Assessment via Formazan-Based Assay (MTT/XTT)

This method was used to determine the cytotoxicity of this compound.[1] It measures the metabolic activity of viable cells.

Objective: To determine the concentration of a compound that reduces cell viability by 50% (IC50/CC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (this compound, Paclitaxel) dissolved in a suitable solvent (e.g., DMSO)

  • Tetrazolium salt solution (e.g., MTT, XTT)

  • Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Addition of Tetrazolium Salt: Add 10-20 µL of the tetrazolium salt solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, remove the medium and add 100-150 µL of a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50/CC50 value.

MTT_Workflow Seeding 1. Cell Seeding (96-well plate) Incubate1 2. Incubation (24h, 37°C) Seeding->Incubate1 Treatment 3. Compound Treatment (Serial Dilutions) Incubate1->Treatment Incubate2 4. Incubation (48-72h, 37°C) Treatment->Incubate2 MTT_Add 5. Add MTT Reagent (Incubate 2-4h) Incubate2->MTT_Add Solubilize 6. Solubilize Formazan (Add DMSO) MTT_Add->Solubilize Read 7. Read Absorbance (Microplate Reader) Solubilize->Read Analyze 8. Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for a typical MTT cell viability assay.

Conclusion

The comparison between this compound and Paclitaxel provides a clear illustration of the structure-activity relationship in drug design. While this compound, as a derivative of the Taxol side chain, retains the ability to interfere with mitotic division, it lacks the structural complexity of the full Paclitaxel molecule, resulting in a dramatic loss of cytotoxic potency.[1][7] The available data indicates that this compound has a cytotoxic concentration exceeding 500 µg/mL, rendering it orders of magnitude less effective than Paclitaxel, which operates in the nanomolar range.[1][3]

For researchers in oncology and drug development, this guide underscores that this compound is not a viable direct alternative to Paclitaxel as a cytotoxic agent. Its primary value may lie in its use as a synthetic intermediate or as a tool compound for studying the binding requirements of the Taxol pharmacophore.[8] Future investigations into Taxol derivatives should prioritize modifications that preserve or enhance the potent microtubule-stabilizing activity that makes Paclitaxel a cornerstone of cancer therapy.

References

A Comparative Analysis of the Antiviral Efficacy of Bz-RS-iSer(3-Ph)-OMe and Acyclovir Against Herpes Simplex Virus Type 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antiviral efficacy of the taxol derivative Bz-RS-iSer(3-Ph)-OMe and the established antiviral drug Acyclovir against Herpes Simplex Virus Type 1 (HSV-1). The information presented is based on published experimental data to facilitate an objective evaluation for research and drug development purposes.

Executive Summary

Acyclovir, a nucleoside analog, is a potent and highly selective inhibitor of HSV-1 replication, functioning through the direct inhibition of the viral DNA polymerase. This compound, a derivative of the chemotherapeutic agent Taxol, also demonstrates anti-HSV-1 activity, albeit with a different proposed mechanism of action. This compound is thought to interfere with host cell microtubule dynamics, which are essential for various stages of the viral replication cycle. While Acyclovir exhibits a significantly higher selectivity index, indicating a wider therapeutic window, this compound presents an alternative antiviral strategy that warrants further investigation.

Quantitative Comparison of Antiviral Activity

The following tables summarize the key quantitative parameters of antiviral efficacy and cytotoxicity for this compound and Acyclovir against HSV-1 in Vero cells.

Compound50% Cytotoxic Concentration (CC50)50% Effective Concentration (EC50)Selectivity Index (SI = CC50/EC50)
This compound >500 µg/mL10.7 - 52.6 µg/mL (estimated)9.5 - 46.7[1]
Acyclovir 617.00 µg/mL[2]0.20 µg/mL[2]3085[2]

Table 1: In Vitro Antiviral Activity and Cytotoxicity against HSV-1 in Vero Cells.

CompoundMolar Mass ( g/mol )CC50 (µM)EC50 (µM)
This compound 299.33>167035.7 - 175.7 (estimated)
Acyclovir 225.212739.60.89[2]

Table 2: Molar Concentrations for Antiviral Activity and Cytotoxicity.

Mechanism of Action

The antiviral mechanisms of this compound and Acyclovir are fundamentally different, targeting distinct processes in the viral replication cycle.

Acyclovir: As a guanosine analog, Acyclovir's antiviral activity is dependent on its phosphorylation by the viral thymidine kinase (TK). Once converted to acyclovir triphosphate, it acts as a competitive inhibitor of the viral DNA polymerase and, upon incorporation into the growing viral DNA chain, leads to chain termination. This mechanism is highly specific to virus-infected cells.

This compound: As a taxol derivative, this compound is presumed to exert its antiviral effect by stabilizing microtubules. The integrity and dynamic instability of the host cell's microtubule network are crucial for various stages of the HSV-1 lifecycle, including viral entry, transport of the viral capsid to the nucleus, and egress of newly formed virions. By disrupting these processes, this compound may indirectly inhibit viral replication.

cluster_Acyclovir Acyclovir Mechanism of Action Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Viral Thymidine Kinase ACV_TP Acyclovir Triphosphate ACV_MP->ACV_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Inhibits DNA_Chain_Termination Viral DNA Chain Termination Viral_DNA_Polymerase->DNA_Chain_Termination Incorporation into viral DNA leads to

Caption: Acyclovir's mechanism of action.

cluster_BzRS This compound Proposed Mechanism of Action BzRS This compound Microtubules Host Cell Microtubules BzRS->Microtubules Stabilizes Microtubule_Dynamics Disruption of Microtubule Dynamics Microtubules->Microtubule_Dynamics Viral_Replication Inhibition of HSV-1 Replication Microtubule_Dynamics->Viral_Replication Leads to

Caption: Proposed mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

Cytotoxicity Assay (Formazan Method / MTT Assay)

This assay determines the concentration of a compound that is toxic to the host cells.

  • Cell Seeding: Vero cells are seeded into 96-well microplates at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Compound Addition: The test compounds (this compound and Acyclovir) are serially diluted and added to the cell monolayers. A set of wells without any compound serves as a cell control.

  • Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Metabolically active cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Start Seed Vero Cells in 96-well plate Add_Compound Add serial dilutions of test compound Start->Add_Compound Incubate_1 Incubate (48-72h) Add_Compound->Incubate_1 Add_MTT Add MTT solution Incubate_1->Add_MTT Incubate_2 Incubate (e.g., 4h) Add_MTT->Incubate_2 Solubilize Add solubilizing agent (e.g., DMSO) Incubate_2->Solubilize Read_Absorbance Measure absorbance (~570 nm) Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the replication of a virus.

  • Cell Seeding: Vero cells are seeded in multi-well plates to form a confluent monolayer.

  • Virus Infection: The cell monolayers are infected with a known amount of HSV-1 (e.g., 100 plaque-forming units per well).

  • Compound Addition: Immediately after infection, the virus inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or methylcellulose to prevent secondary plaque formation) containing serial dilutions of the test compounds. A set of wells with infected cells but no compound serves as the virus control.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere to allow for plaque formation.

  • Plaque Visualization: The cell monolayers are fixed (e.g., with methanol) and stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by viral replication.

  • Plaque Counting: The number of plaques in each well is counted.

  • EC50 Calculation: The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Start Seed Vero Cells to confluent monolayer Infect_Cells Infect cells with HSV-1 Start->Infect_Cells Add_Overlay Add overlay medium with serial dilutions of compound Infect_Cells->Add_Overlay Incubate Incubate (48-72h) Add_Overlay->Incubate Fix_and_Stain Fix and stain cells Incubate->Fix_and_Stain Count_Plaques Count plaques Fix_and_Stain->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50

Caption: Workflow for the plaque reduction assay.

Conclusion

Acyclovir remains the gold standard for anti-HSV-1 therapy due to its high potency and exceptional selectivity, which is a result of its specific activation by viral thymidine kinase. This compound, while demonstrating lower selectivity, presents a novel mechanism of action by targeting host cell microtubules. This alternative approach could be valuable in overcoming potential drug resistance to nucleoside analogs. Further research is warranted to fully elucidate the antiviral mechanism of this compound and to explore its potential in combination therapies or as a lead compound for the development of new antiviral agents with improved efficacy and selectivity.

References

Unveiling the Cytotoxic Landscape: A Comparative Analysis of Bz-RS-iSer(3-Ph)-OMe and Other Taxol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of the Taxol derivative Bz-RS-iSer(3-Ph)-OMe against other prominent members of the taxane family, supported by experimental data. This analysis aims to inform preclinical research and guide the selection of promising candidates for further investigation.

Taxanes, a class of diterpenoid compounds, are mainstays in oncology, primarily through their action as microtubule-stabilizing agents, leading to cell cycle arrest and apoptosis. Paclitaxel (Taxol) and Docetaxel are the most well-known derivatives, but a vast array of synthetic and semi-synthetic analogs have been developed to enhance efficacy, improve solubility, and overcome resistance. This guide focuses on the cytotoxic profile of a lesser-known derivative, this compound, in the context of its more established counterparts.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50), representing the concentration required to inhibit 50% of cell growth or induce 50% cell death, respectively. A lower value indicates higher potency.

A study by Krawczyk et al. (2005) investigated the cytotoxic activity of this compound. The results, presented alongside IC50 values for Paclitaxel and Docetaxel from various studies, are summarized below.

CompoundCell Line(s)Cytotoxicity MetricValueReference(s)
This compound Not specified in abstractCC50>500 µg/mL[1]
Paclitaxel MCF-7 (Breast)IC502.5 - 15 nM[2]
MDA-MB-231 (Breast)IC505 - 20 nM[2]
A549 (Lung)IC5010 - 50 nM[2]
HCT116 (Colon)IC508 - 30 nM[2]
OVCAR-3 (Ovarian)IC504 - 20 nM[2]
SH-SY5Y (Neuroblastoma)IC50Varies (schedule-dependent)[3]
BE(2)M17 (Neuroblastoma)IC50Varies[3]
CHP100 (Neuroblastoma)IC50Varies (most sensitive)[3]
Docetaxel MCF-7 (Breast)IC501.5 - 10 nM[2]
MDA-MB-231 (Breast)IC502 - 12 nM[2]
A549 (Lung)IC505 - 25 nM[2]
HCT116 (Colon)IC504 - 15 nM[2]
OVCAR-3 (Ovarian)IC502 - 10 nM[2]
SH-SY5Y (Neuroblastoma)IC50Varies (prolonged exposure dependent)[3]
BE(2)M17 (Neuroblastoma)IC50Varies[3]
CHP100 (Neuroblastoma)IC50Varies[3]

Note: IC50 and CC50 values can vary significantly based on the cell line, exposure time, and specific assay conditions used. The data presented for this compound indicates low cytotoxicity under the tested conditions.

Experimental Protocols: A Closer Look at the Methodology

The assessment of a compound's cytotoxicity is paramount in preclinical drug development. The following are detailed methodologies for key experiments cited in the comparison.

Cytotoxicity Assessment of this compound (Formazane Method)

The cytotoxicity of this compound was determined using the formazane method, which is based on the reduction of a tetrazolium salt by metabolically active cells.[1]

  • Cell Culture: Specific cell lines are cultured in an appropriate medium and conditions.

  • Compound Exposure: Cells are seeded in microplates and exposed to various concentrations of the test compound.

  • Incubation: The plates are incubated for a predetermined period to allow the compound to exert its effect.

  • Tetrazolium Salt Addition: A solution of a tetrazolium salt (e.g., MTT, XTT) is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a spectrophotometer at a specific wavelength.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The CC50 value is calculated from the dose-response curve.

General Cytotoxicity Assay (MTT Assay) for Taxol Derivatives

A commonly used method for assessing the cytotoxicity of chemotherapeutic agents like Paclitaxel and Docetaxel is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with a range of concentrations of the Taxol derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well.

  • Incubation: The plate is incubated to allow for the conversion of MTT to formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways in Taxol-Induced Cytotoxicity

The cytotoxic effects of Taxol and its derivatives are primarily mediated through the induction of apoptosis following mitotic arrest. Several signaling pathways are implicated in this process.

Taxol_Signaling_Pathway Taxol Taxol Derivatives Microtubule Microtubule Stabilization Taxol->Microtubule MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest p53_pathway p53 Activation MitoticArrest->p53_pathway Bcl2_family Bcl-2 Family Modulation (e.g., Bcl-2 phosphorylation) MitoticArrest->Bcl2_family JNK_pathway JNK/SAPK Activation MitoticArrest->JNK_pathway p53_pathway->Bcl2_family Caspase_cascade Caspase Cascade Activation (e.g., Caspase-3, -9) Bcl2_family->Caspase_cascade JNK_pathway->Bcl2_family Apoptosis Apoptosis Caspase_cascade->Apoptosis

Caption: Taxol-induced apoptotic signaling pathway.

Taxol-induced mitotic arrest can trigger both p53-dependent and p53-independent apoptotic pathways.[4] The stabilization of microtubules leads to a prolonged block in the G2/M phase of the cell cycle.[5] This arrest can activate signaling cascades involving the tumor suppressor p53, the c-Jun NH2-terminal kinase (JNK) pathway, and modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[5][6] Ultimately, these pathways converge on the activation of the caspase cascade, a family of proteases that execute the apoptotic program.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening and comparing the cytotoxicity of novel compounds like this compound against established drugs is a multi-step process.

Cytotoxicity_Workflow start Start: Compound Selection (e.g., this compound, Paclitaxel) cell_culture Cell Line Selection & Culture start->cell_culture dose_response Dose-Response Experiment cell_culture->dose_response cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, Formazane) dose_response->cytotoxicity_assay data_analysis Data Analysis & IC50/CC50 Determination cytotoxicity_assay->data_analysis comparison Comparative Analysis data_analysis->comparison end End: Report Generation comparison->end

Caption: General workflow for cytotoxicity comparison.

This systematic approach ensures that the cytotoxic effects of different compounds are evaluated under consistent and reproducible conditions, allowing for a meaningful comparison of their potency and potential as therapeutic agents.

References

Unveiling the Mechanism of Action: A Comparative Analysis of Bz-RS-iSer(3-Ph)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide validating the mechanism of action of Bz-RS-iSer(3-Ph)-OMe, with a comparative analysis against the established anti-cancer agent, Paclitaxel. This guide provides a synthesis of available experimental data, detailed methodologies for key assays, and visual representations of associated biological pathways and workflows.

Executive Summary

This compound, a derivative of the well-known chemotherapeutic agent Taxol (paclitaxel), has demonstrated a range of biological activities, including antiviral, immunomodulatory, and anti-proliferative effects. This guide delves into the experimental validation of its mechanism of action, drawing comparisons with its parent compound, paclitaxel. While both compounds exhibit cytotoxic effects and the ability to disrupt cell division, this guide highlights the available data and outlines the experimental approaches required for a more definitive validation of this compound's therapeutic potential.

Comparative Analysis of Biological Activity

This compound and its parent compound, paclitaxel, both impact fundamental cellular processes, particularly cell division. However, the available data suggests potential differences in their potency and spectrum of activity.

Table 1: Comparison of In Vitro Biological Activities
ParameterThis compoundPaclitaxelReference Cell Line(s)
Cytotoxicity (CC50/IC50) >500 µg/mLVaries by cell line (e.g., 3.5 µM in MCF-7, 0.3 µM in MDA-MB-231)[1]Vero cells (for this compound)[2][3][4]; Various breast cancer cell lines (for Paclitaxel)[1]
Antiviral Activity (HSV-1) Selectivity Index: 9.5-46.7Not a primary indicationVero cells[2]
Effect on Mitosis Decreased number of cell divisions (Mitotic Index: 4.0-6.2%)Induces mitotic arrest, leading to an increased mitotic index[5]Vero cells (for this compound)[2]; Various cancer cell lines (for Paclitaxel)[5]
Immunomodulatory Effect Inhibition of T lymphocyte proliferationCan modulate immune responsesPhytohaemagglutinin (PHA)-stimulated T lymphocytes[6][7][8]

Note: Direct comparison of cytotoxic concentrations is challenging due to the use of different cell lines and measurement units in the available literature. Further studies using the same cell lines and standardized assays are required for a definitive comparison.

Validated Mechanism of Action: Paclitaxel as a Benchmark

Paclitaxel's mechanism of action is well-established and serves as a critical reference for understanding related compounds like this compound.

Paclitaxel: Microtubule Stabilization and Mitotic Arrest

Paclitaxel functions by binding to the β-tubulin subunit of microtubules, the cytoskeletal polymers essential for cell division. This binding stabilizes the microtubules, preventing their depolymerization. This disruption of normal microtubule dynamics has profound consequences for the cell cycle.

The stabilized microtubules are unable to form a functional mitotic spindle, a critical structure for the segregation of chromosomes during mitosis. This leads to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[5][9][10]

paclitaxel_mechanism paclitaxel Paclitaxel beta_tubulin β-tubulin paclitaxel->beta_tubulin Binds to stabilization Stabilization paclitaxel->stabilization Promotes microtubules Microtubules beta_tubulin->microtubules Polymerizes into microtubules->stabilization mitotic_spindle Mitotic Spindle Dysfunction stabilization->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Figure 1. Simplified signaling pathway of Paclitaxel's mechanism of action.

Proposed Mechanism of Action for this compound

Given that this compound is a derivative of paclitaxel, it is highly probable that it shares a similar mechanism of action centered on microtubule disruption. The observed decrease in mitotic divisions supports this hypothesis. However, direct experimental validation is necessary to confirm this.

Hypothesized Pathway and Required Validation

The proposed mechanism involves this compound interfering with microtubule dynamics, leading to a disruption of mitosis and subsequent effects on cell proliferation. The observed antiviral and immunomodulatory effects may stem from this primary mechanism or involve other cellular targets.

To validate this proposed mechanism, a series of key experiments are required:

validation_workflow cluster_hypothesis Hypothesized Mechanism cluster_validation Experimental Validation hypothesis This compound interferes with microtubule dynamics tubulin_assay Tubulin Polymerization Assay hypothesis->tubulin_assay Directly tests mitotic_index Mitotic Index Assay hypothesis->mitotic_index Observes effect on cell_cycle Cell Cycle Analysis mitotic_index->cell_cycle Informs apoptosis_assay Apoptosis Assay cell_cycle->apoptosis_assay Leads to

Figure 2. Experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

To facilitate further research and validation, detailed protocols for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic concentration of a compound.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired duration (e.g., 72 hours).

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 or CC50 value.

Mitotic Index Assay

Objective: To quantify the percentage of cells in a population undergoing mitosis.

Protocol:

  • Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with the test compound or control for a specified time.

  • Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Staining: Stain the cells with a DNA-binding dye (e.g., DAPI or Hoechst) to visualize the nuclei.

  • Microscopy: Observe the cells under a fluorescence microscope.

  • Cell Counting: Count the total number of cells and the number of cells in mitosis (characterized by condensed and aligned chromosomes) in multiple fields of view.

  • Calculation: Calculate the mitotic index as: (Number of mitotic cells / Total number of cells) x 100%.

T Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

Objective: To measure the proliferation of T lymphocytes in response to a stimulus.

Protocol:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood.

  • Cell Culture: Plate 100,000 PBMCs per well in a 96-well plate.

  • Stimulation and Treatment: Add a mitogen (e.g., PHA) to stimulate T cell proliferation, along with the test compound or control.

  • Incubation: Incubate the plate for six days at 37°C in a CO2 incubator.

  • Radiolabeling: On day six, add [³H]-thymidine to each well and incubate for an additional six hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the counts per minute (CPM) of treated cells to control cells to determine the effect on proliferation.

Future Directions and Conclusion

The available evidence strongly suggests that this compound, as a paclitaxel derivative, likely exerts its biological effects through the disruption of microtubule dynamics, leading to mitotic arrest and subsequent downstream effects. However, to fully validate its mechanism of action and to establish a clear comparative profile against paclitaxel, further rigorous experimental investigation is required.

Future studies should focus on:

  • Directly assessing the effect of this compound on tubulin polymerization.

  • Conducting head-to-head comparative studies with paclitaxel across a panel of cancer cell lines to determine relative potency and efficacy.

  • Elucidating the specific signaling pathways involved in its antiviral and immunomodulatory activities.

By pursuing these lines of inquiry, the scientific community can gain a more complete understanding of this compound's therapeutic potential and pave the way for its potential development as a novel therapeutic agent.

References

Cross-reactivity of Bz-RS-iSer(3-Ph)-OMe in different viral assays

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the known antiviral properties and potential for cross-reactivity assessment of the taxol derivative, Bz-RS-iSer(3-Ph)-OMe.

This guide provides a comparative overview of the known antiviral activity of this compound. While current research primarily highlights its efficacy against Herpes Simplex Virus (HSV), this document outlines the experimental frameworks through which its cross-reactivity against other significant viral pathogens, such as SARS-CoV-2, MERS-CoV, and influenza virus, could be assessed.

This compound, a derivative of paclitaxel, has been identified as an inhibitor of the Herpes Simplex Virus (HSV) replication cycle, demonstrating low cytotoxicity.[1][2][3] It is also known as an intermediate in the synthesis of 7-epi-10-deacetyltaxol.[4] Beyond its antiviral properties, this compound has been observed to influence tumor size induced by Moloney Murine Sarcoma Virus (M-MSV) and affect T lymphocyte proliferation.[1][2][3] To date, public domain research has not provided evidence of its cross-reactivity against coronaviruses like SARS-CoV-2 and MERS-CoV, or the influenza virus.

Quantitative Comparison of Antiviral Activity

The following table summarizes the known antiviral efficacy of this compound against HSV and presents a template for how its activity against other viruses of interest would be comparatively evaluated.

Virus Assay Type Cell Line Effective Concentration (EC50) Cytotoxicity (CC50) Selectivity Index (SI = CC50/EC50) Reference
Herpes Simplex Virus (HSV) Plaque Reduction AssayVeroData not publicly availableData not publicly availableData not publicly available[1][2]
SARS-CoV-2 e.g., Plaque Reduction Assay, TCID50 Assaye.g., Vero E6Data not availableData not availableData not available-
MERS-CoV e.g., Plaque Reduction Assay, TCID50 Assaye.g., Vero E6Data not availableData not availableData not available-
Influenza A Virus e.g., Plaque Reduction Assay, TCID50 Assaye.g., MDCKData not availableData not availableData not available-

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. Below are generalized protocols for assays relevant to determining the antiviral activity and cytotoxicity of this compound.

Viral Titer Quantification: Plaque Assay

A plaque assay is a standard method to determine the concentration of infectious virus particles.

  • Cell Seeding: Plate a confluent monolayer of appropriate host cells (e.g., Vero E6 for coronaviruses, MDCK for influenza, Vero for HSV) in 6-well or 12-well plates.

  • Virus Infection: Prepare serial dilutions of the virus stock. Remove the culture medium from the cells and infect the monolayer with a small volume of the virus dilution for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: After incubation, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of progeny virus to adjacent cells.

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 2-3 days for HSV and influenza, and 3-5 days for coronaviruses).

  • Plaque Visualization: After incubation, the cells can be fixed with a solution like 4% formaldehyde and stained with a dye such as crystal violet to visualize the plaques, which appear as clear zones against a background of stained, uninfected cells.

  • Titer Calculation: Count the number of plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Antiviral Activity Assessment: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit virus-induced plaque formation.

  • Cell Preparation: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound Treatment and Infection: Pre-treat the cell monolayers with various concentrations of this compound for a defined period. Subsequently, infect the cells with a known titer of the virus (e.g., 100 PFU/well).

  • Overlay and Incubation: Following virus adsorption, remove the medium containing the virus and compound, and add an overlay medium containing the same concentrations of the test compound. Incubate the plates as described for the plaque assay.

  • Quantification: After incubation, fix and stain the cells. Count the number of plaques in the treated wells and compare it to the number in untreated (virus control) wells.

  • EC50 Determination: The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assessment: MTS Assay

The MTS assay is a colorimetric method to determine cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate overnight.

  • Compound Exposure: Treat the cells with serial dilutions of this compound and incubate for the same duration as the antiviral assay.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for determining antiviral activity.

Antiviral_Activity_Workflow cluster_prep Preparation cluster_assay Plaque Reduction Assay cluster_analysis Analysis HostCells Host Cell Culture Infection Cell Infection with Virus & Compound Treatment HostCells->Infection VirusStock Virus Stock Preparation VirusStock->Infection Compound This compound Dilutions Compound->Infection Overlay Addition of Semi-Solid Overlay with Compound Infection->Overlay Incubation Incubation to Allow Plaque Formation Overlay->Incubation Staining Fixing and Staining of Plaques Incubation->Staining Counting Plaque Counting Staining->Counting EC50 EC50 Calculation Counting->EC50

Caption: Workflow for Plaque Reduction Antiviral Assay.

Cytotoxicity_Assay_Workflow cluster_prep_cyto Preparation cluster_assay_cyto MTS Assay cluster_analysis_cyto Analysis HostCells_cyto Host Cell Culture in 96-well plate Treatment_cyto Cell Treatment with Compound HostCells_cyto->Treatment_cyto Compound_cyto This compound Dilutions Compound_cyto->Treatment_cyto Incubation_cyto Incubation Treatment_cyto->Incubation_cyto MTS_reagent Addition of MTS Reagent Incubation_cyto->MTS_reagent Absorbance Absorbance Reading (490nm) MTS_reagent->Absorbance CC50 CC50 Calculation Absorbance->CC50

Caption: Workflow for MTS Cytotoxicity Assay.

References

Head-to-Head Comparison: Bz-RS-iSer(3-Ph)-OMe and Foscarnet in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of antiviral therapeutics is in constant evolution. This guide provides a detailed, data-driven comparison of two antiviral compounds, Bz-RS-iSer(3-Ph)-OMe, a taxol derivative, and Foscarnet, a well-established pyrophosphate analog. This document synthesizes available experimental data to objectively evaluate their mechanisms of action, antiviral efficacy, and cytotoxic profiles, offering a comprehensive resource for informed decision-making in antiviral drug discovery and development.

At a Glance: Key Differences and Mechanisms of Action

This compound and Foscarnet operate via distinct antiviral mechanisms. Foscarnet is a direct-acting antiviral that mimics pyrophosphate, selectively inhibiting the pyrophosphate binding site on viral DNA polymerases.[1][2][3] This action prevents the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby halting the elongation of the viral DNA chain.[3] A key advantage of Foscarnet is that it does not require phosphorylation by viral kinases to be activated, making it effective against certain acyclovir- or ganciclovir-resistant viral strains.[1][2]

In contrast, this compound, a derivative of the chemotherapy agent Taxol, exhibits a broader biological profile that includes antiviral, cytotoxic, and immunomodulatory activities.[4] Its primary antiviral mechanism against Herpes Simplex Virus (HSV) involves the inhibition of the viral replication cycle.[4] While the precise molecular target within the HSV replication pathway is not fully elucidated, its classification as a Taxol derivative suggests a potential impact on microtubule dynamics, which could indirectly affect viral trafficking and assembly. Furthermore, it has been shown to block mitotic divisions in Vero cells, which are commonly used for viral propagation in research.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the antiviral activity and cytotoxicity of this compound and Foscarnet. It is important to note that these data are derived from separate studies and not from a direct head-to-head comparison. Experimental conditions, such as the specific viral strains, cell lines, and assay methodologies, can influence the results.

Table 1: Antiviral Activity against Herpes Simplex Virus (HSV)

CompoundVirus StrainCell LineAssay TypeIC50 / EC50 (µM)Citation
This compound HSV-1VeroNot Specified>334.2[4]
Foscarnet HSV-1, HSV-2Not SpecifiedNot Specified10 - 130[5]
Foscarnet HSV-TK negative mutantNot SpecifiedNot Specified67[5]
Foscarnet HSV-DNA polymerase mutantsNot SpecifiedNot Specified5 - 443[5]

Table 2: Cytotoxicity Data

CompoundCell LineAssay TypeCC50 (µM)Citation
This compound VeroNot Specified>334.2[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of typical experimental protocols used to evaluate the antiviral activity and cytotoxicity of compounds like this compound and Foscarnet.

Antiviral Activity Assay (Plaque Reduction Assay)

A standard method to determine the antiviral efficacy of a compound is the plaque reduction assay.

  • Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells for HSV) is seeded in multi-well plates and allowed to reach confluency.

  • Virus Infection: The cell monolayers are infected with a known amount of virus for a set adsorption period.

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for a period that allows for the formation of viral plaques (localized areas of cell death).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

  • IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control, is calculated.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Exposure: The cells are treated with various concentrations of the test compound and incubated for a specified period.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

  • CC50 Determination: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50% compared to the untreated control, is calculated.

Visualizing the Mechanisms

To further illustrate the distinct modes of action of this compound and Foscarnet, the following diagrams depict their proposed signaling pathways and a generalized experimental workflow.

Foscarnet_Mechanism cluster_virus Herpesvirus Replication Viral_DNA_Polymerase Viral DNA Polymerase Pyrophosphate Pyrophosphate (PPi) Viral_DNA_Polymerase->Pyrophosphate Releases Elongating_DNA Elongating Viral DNA Viral_DNA_Polymerase->Elongating_DNA Incorporates Nucleotide dNTPs Deoxynucleotide Triphosphates (dNTPs) dNTPs->Viral_DNA_Polymerase Substrate Foscarnet Foscarnet Foscarnet->Viral_DNA_Polymerase Inhibits PPi binding site

Caption: Mechanism of action of Foscarnet.

BzRS_Mechanism cluster_host_cell Host Cell cluster_virus_cycle HSV Replication Cycle Microtubules Microtubule Network Viral_Trafficking Intracellular Trafficking Microtubules->Viral_Trafficking Required for Viral_Assembly Virion Assembly Microtubules->Viral_Assembly Required for Mitosis Mitotic Spindle Formation Viral_Entry Viral Entry Viral_Entry->Viral_Trafficking Viral_Trafficking->Viral_Assembly Viral_Egress Viral Egress Viral_Assembly->Viral_Egress Bz_RS_iSer This compound Bz_RS_iSer->Microtubules Potential Disruption (Taxol-like activity) Bz_RS_iSer->Mitosis Inhibits Bz_RS_iSer->Viral_Trafficking Inhibits Replication Cycle Bz_RS_iSer->Viral_Assembly

Caption: Postulated mechanism of this compound.

Experimental_Workflow cluster_assays Parallel Assays Start Start: Compound Screening Cell_Culture 1. Seed Host Cells (e.g., Vero) Start->Cell_Culture Infection 2. Infect Cells with Virus (e.g., HSV-1) Cell_Culture->Infection Treatment 3. Treat with Serial Dilutions of Test Compound Infection->Treatment Incubation 4. Incubate for Plaque Formation or Cell Viability Assessment Treatment->Incubation Plaque_Assay 5a. Plaque Reduction Assay Incubation->Plaque_Assay MTT_Assay 5b. Cytotoxicity Assay (MTT) Incubation->MTT_Assay Data_Analysis 6. Data Analysis Plaque_Assay->Data_Analysis MTT_Assay->Data_Analysis IC50 Calculate IC50 (Antiviral Potency) Data_Analysis->IC50 CC50 Calculate CC50 (Cytotoxicity) Data_Analysis->CC50 Selectivity_Index Determine Selectivity Index (CC50 / IC50) IC50->Selectivity_Index CC50->Selectivity_Index

Caption: Generalized workflow for antiviral compound evaluation.

Concluding Remarks

This guide provides a comparative overview of this compound and Foscarnet based on currently available data. Foscarnet is a well-characterized viral DNA polymerase inhibitor with established clinical use. This compound is a research compound with a more complex biological profile, including antiviral and cytotoxic effects, though its precise antiviral mechanism requires further investigation. The lack of direct comparative studies necessitates careful interpretation of the presented data. Future research involving head-to-head in vitro and in vivo studies would be invaluable for a more definitive comparison of their therapeutic potential. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their research when selecting an antiviral agent for investigation.

References

A Comparative Analysis of Bz-RS-iSer(3-Ph)-OMe and Natural Compounds in Anti-Herpes Simplex Virus (HSV) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Synthetic Taxol Derivative and Natural Alternatives in the Quest for Novel Anti-HSV Therapeutics.

This guide provides a comprehensive comparison of the synthetic compound Bz-RS-iSer(3-Ph)-OMe and a selection of promising natural compounds for their efficacy against the Herpes Simplex Virus (HSV). This document summarizes available quantitative data, details experimental methodologies for key assays, and visualizes relevant biological pathways to aid in research and development efforts.

Efficacy Overview: this compound versus Natural Compounds

In contrast, a substantial body of research has quantified the anti-HSV efficacy of numerous natural compounds. These compounds, derived from various botanical sources, have demonstrated potent antiviral activity against both HSV-1 and HSV-2, often targeting different stages of the viral life cycle.

Quantitative Comparison of Anti-HSV Efficacy of Selected Natural Compounds

The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for several well-researched natural compounds against HSV-1 and HSV-2. These values have been determined using various in vitro assays, most commonly the plaque reduction assay.

CompoundVirus Strain(s)Cell LineIC50 / EC50 Value(s)Reference(s)
Baicalein HSV-1 (F), HSV-1 (Blue, ACV-R)Vero, HaCaTIC50: Effective against both strains[4][5]
Curcumin HSV-1, HSV-2VeroIC50: 8.76 µM (KSHV), EC50: 6.68 µM (KSHV)[6]
HSV-2Primary Rabbit KidneyEffective inhibition[7]
Resveratrol HSV-1, HSV-2, ACV-R HSV-1VeroSuppressed NF-κB activation[1][8]
HSV-1Vero, HT2210 µM increased cell survival by ~20%[9]
Quercetin HSV-1, HSV-2Raw 264.710-30 µg/mL inhibited gene expression[10]
VZV, HCMVHFFIC50: 3.835 ± 0.56 µg/mL (VZV), 5.931 ± 1.195 µg/mL (HCMV)[11][12]
HSV-2HaCaTIC50: 204.7 µM[13]
Epigallocatechin gallate (EGCG) HSV-1, HSV-2 (clinical isolates)Vero, CV1>1,000-fold reduction in viral titers at 100 µM[14][15]
HSV-1 (KOS), HSV-2 (G)VeroEC50: 2.5 µM (HSV-1), 35 µM (HSV-2)[16]

Mechanisms of Action and Affected Signaling Pathways

The antiviral strategies of this compound and the selected natural compounds differ significantly, targeting various viral and cellular processes.

This compound: This synthetic compound is known to inhibit the HSV replication cycle.[1][2][3] As a taxol derivative, its mechanism may involve the stabilization of microtubules, which could interfere with the transport of viral components within the host cell, a critical step for viral assembly and egress. However, detailed studies on its specific molecular targets within the HSV replication pathway are not extensively documented.

Natural Compounds: Natural compounds exhibit a diverse array of antiviral mechanisms, often with pleiotropic effects on host signaling pathways.

  • Baicalein: This flavonoid has been shown to possess a dual mechanism of action. It can directly inactivate viral particles and also inhibits the phosphorylation of IκB kinase beta (IKK-β), a key regulator of the NF-κB signaling pathway.[4][5][17] The inhibition of NF-κB activation is a crucial antiviral strategy as HSV often hijacks this pathway to promote its own replication and to modulate the host immune response.[4][5]

  • Curcumin: The active component of turmeric, curcumin, has been demonstrated to inhibit HSV by multiple mechanisms. It can block viral adsorption and has been shown to interfere with the recruitment of RNA polymerase II to immediate-early (IE) gene promoters, a process mediated by the viral transactivator protein VP16.[7][18][19] This inhibition of IE gene expression effectively halts the viral replication cascade at a very early stage.[7][18][19] Curcumin also downregulates NF-κB activation.[7][18]

  • Resveratrol: This polyphenol, found in grapes and other fruits, suppresses HSV replication by inhibiting the activation of NF-κB within the nucleus of infected cells.[1][8][20] This leads to a reduction in the expression of essential immediate-early, early, and late HSV genes, as well as a decrease in viral DNA synthesis.[1][8][20]

  • Quercetin: This flavonoid has been shown to inhibit HSV infection by interfering with viral attachment to host cells.[3] It also suppresses the expression of Toll-like receptor 3 (TLR-3), which in turn inhibits the activation of the inflammatory transcription factors NF-κB and IRF3.[21][22] This suggests that quercetin's anti-HSV effects are linked to the modulation of the host's innate immune response.[21][22]

  • Epigallocatechin gallate (EGCG): The main catechin in green tea, EGCG, exhibits potent virucidal activity by directly interacting with and damaging the viral envelope.[14][15] This action is thought to involve the binding of EGCG to viral glycoproteins, such as gB and gD, which are essential for viral attachment and entry into host cells.[14]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by the natural compounds discussed.

baicalein_pathway HSV HSV Infection IKK IKK Complex HSV->IKK Activates p_IKKb p-IKKβ IKK->p_IKKb IkB IκBα p_IKKb->IkB Phosphorylates p_IkB p-IκBα (Degradation) IkB->p_IkB NFkB NF-κB (p50/p65) p_IkB->NFkB Releases NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocates ProViral_Genes Pro-Viral Gene Transcription NFkB_nuc->ProViral_Genes Induces Baicalein Baicalein Baicalein->p_IKKb Inhibits

Baicalein's inhibition of the NF-κB pathway.

curcumin_pathway VP16 Viral VP16 VP16_Complex VP16/Host Factor Complex VP16->VP16_Complex Host_Factors Host Cell Factors (e.g., Oct-1, HCF-1) Host_Factors->VP16_Complex IE_Promoters Immediate-Early Gene Promoters Transcription_Initiation Transcription Initiation Complex IE_Promoters->Transcription_Initiation RNAPII RNA Polymerase II RNAPII->Transcription_Initiation Recruitment IE_Transcription IE Gene Transcription Curcumin Curcumin Curcumin->RNAPII Inhibits Recruitment VP16_Complex->IE_Promoters Binds to Transcription_Initiation->IE_Transcription

Curcumin's interference with IE gene transcription.

quercetin_pathway HSV_dsRNA HSV dsRNA TLR3 Toll-like Receptor 3 (TLR3) HSV_dsRNA->TLR3 Activates TRIF TRIF Adaptor Protein TLR3->TRIF TBK1_IKKi TBK1/IKKi TRIF->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 IFN_Genes Type I Interferon Gene Transcription p_IRF3->IFN_Genes Induces Quercetin Quercetin Quercetin->TLR3 Suppresses Expression

Quercetin's suppression of the TLR3 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to determine the anti-HSV efficacy of chemical compounds.

Plaque Reduction Assay

This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication.

1. Cell Seeding:

  • Seed a suitable host cell line (e.g., Vero cells) into 24-well or 12-well plates at a density that will result in a confluent monolayer the following day.[23][24]

  • Incubate the plates at 37°C in a 5% CO2 incubator.[25][26]

2. Virus Infection and Compound Treatment:

  • On the day of the assay, prepare serial dilutions of the test compound in a cell culture medium.

  • Remove the growth medium from the cell monolayers.

  • Infect the cells with a known titer of HSV (typically at a multiplicity of infection (MOI) of 0.1) for 1 hour at 37°C to allow for viral adsorption.[23]

  • After the adsorption period, remove the virus inoculum.

3. Overlay and Incubation:

  • Wash the cell monolayers with phosphate-buffered saline (PBS).

  • Add an overlay medium containing the different concentrations of the test compound. The overlay medium is typically a semi-solid medium (e.g., containing methylcellulose) to restrict the spread of the virus to adjacent cells.[26]

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days to allow for plaque formation.[25]

4. Plaque Visualization and Counting:

  • After the incubation period, fix the cells with a solution such as methanol or formaldehyde.

  • Stain the cell monolayer with a staining solution, such as crystal violet.[25]

  • Gently wash the plates with water to remove excess stain. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Count the number of plaques in each well.

5. Data Analysis:

  • Calculate the percentage of plaque inhibition for each compound concentration compared to the untreated virus control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits plaque formation by 50%, using a dose-response curve.[23]

Viral Attachment Inhibition Assay

This assay determines if a compound can prevent the virus from binding to the host cell surface.

1. Cell Preparation:

  • Seed host cells in a multi-well plate and grow to confluency.

2. Co-incubation of Virus and Compound:

  • Pre-chill the cell monolayer at 4°C for 30-60 minutes to prevent viral entry but allow attachment.

  • Prepare a mixture of a known titer of HSV and serial dilutions of the test compound.

  • Incubate the virus-compound mixture for a set period (e.g., 1 hour) at 37°C to allow the compound to interact with the virus.

3. Infection of Cells:

  • Add the virus-compound mixture to the pre-chilled cells.

  • Incubate the plate at 4°C for 1-2 hours to allow for viral attachment.

4. Removal of Unbound Virus and Compound:

  • Wash the cell monolayers extensively with cold PBS to remove unbound virus and the test compound.

5. Quantification of Attached Virus:

  • Lyse the cells and quantify the amount of attached viral DNA or protein using methods like qPCR or Western blotting.

  • Alternatively, after washing, add a fresh medium and incubate at 37°C to allow for a single round of replication, followed by quantification of viral progeny.

6. Data Analysis:

  • Calculate the percentage of inhibition of viral attachment for each compound concentration compared to the control (virus without compound).

  • Determine the IC50 value for attachment inhibition.

Viral Penetration Inhibition Assay

This assay assesses the ability of a compound to block the entry of the virus into the host cell after it has already attached.

1. Viral Attachment:

  • Infect a confluent monolayer of host cells with a known titer of HSV at 4°C for 1-2 hours to allow for viral attachment but not penetration.

2. Removal of Unattached Virus:

  • Wash the cells with cold PBS to remove any unbound virus particles.

3. Compound Treatment and Temperature Shift:

  • Add a medium containing serial dilutions of the test compound to the cells.

  • Shift the temperature of the plate to 37°C to allow for viral penetration to occur.

4. Inactivation of Extracellular Virus:

  • After a defined period (e.g., 30-60 minutes), treat the cells with a citrate buffer (pH 3.0) or another inactivating agent to neutralize any virus that has not penetrated the cells.

  • Wash the cells with a neutralizing buffer and then with a regular medium.

5. Quantification of Internalized Virus:

  • Add fresh medium and incubate the cells at 37°C for a period sufficient for viral replication to occur (e.g., 24-48 hours).

  • Quantify the resulting viral progeny using a plaque assay or qPCR.

6. Data Analysis:

  • Calculate the percentage of inhibition of viral penetration for each compound concentration compared to the control.

  • Determine the IC50 value for penetration inhibition.

Experimental Workflow Diagram

experimental_workflow cluster_assays Anti-HSV Efficacy Assays cluster_steps General Steps PlaqueAssay Plaque Reduction Assay Infection 4. Infection & Treatment AttachmentAssay Attachment Inhibition Assay PenetrationAssay Penetration Inhibition Assay CellCulture 1. Host Cell Culture (e.g., Vero cells) CellCulture->Infection CompoundPrep 2. Compound Preparation (Serial Dilutions) CompoundPrep->Infection VirusPrep 3. Virus Stock Preparation (Known Titer) VirusPrep->Infection Incubation 5. Incubation Infection->Incubation Quantification 6. Quantification of Viral Inhibition Incubation->Quantification Analysis 7. Data Analysis (IC50/EC50 Determination) Quantification->Analysis

A generalized workflow for in vitro anti-HSV assays.

Conclusion

While this compound shows promise as an inhibitor of HSV replication, the lack of publicly available quantitative efficacy data makes a direct comparison with natural compounds challenging. The natural compounds discussed in this guide, including baicalein, curcumin, resveratrol, quercetin, and EGCG, have demonstrated significant anti-HSV activity in vitro, with well-defined IC50 and EC50 values and elucidated mechanisms of action that often involve the modulation of key host cell signaling pathways.

For researchers and drug development professionals, these natural compounds represent a rich source of lead structures for the development of novel anti-HSV therapeutics. Further investigation into the specific molecular interactions and in vivo efficacy of these compounds is warranted. For this compound, future studies should focus on quantifying its anti-HSV potency and further delineating its precise mechanism of action to better understand its therapeutic potential. This comparative guide serves as a valuable resource for navigating the current landscape of anti-HSV drug discovery and development.

References

Reproducibility of Published Data on Bz-RS-iSer(3-Ph)-OMe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the available published data on the synthesis and characterization of Bz-RS-iSer(3-Ph)-OMe, a key intermediate in the semi-synthesis of the anticancer drug paclitaxel. The objective is to assess the reproducibility of its preparation and to offer a comparative overview of synthetic methodologies.

Introduction

This compound, with the full chemical name methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate, is a crucial side-chain precursor for the synthesis of paclitaxel and its analogues. The reproducibility of its synthesis is of paramount importance for ensuring a consistent and reliable supply of this critical intermediate for drug development and manufacturing. This guide summarizes the key synthetic protocols and characterization data available in the scientific literature.

Synthetic Protocols

The primary and most frequently cited method for the synthesis of this compound was reported by Denis, J.-N., Greene, A. E., and colleagues in their seminal 1988 paper in the Journal of the American Chemical Society. This method has become a cornerstone for the semi-synthesis of paclitaxel.

Original Synthesis by Denis et al.

The experimental protocol outlined by Denis et al. serves as the benchmark for the synthesis of this compound. Below is a detailed breakdown of the methodology.

Experimental Workflow:

cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A Methyl (2R,3S)-3-phenylisoserinate D Mixing and Stirring at 0 °C A->D B Benzoyl chloride B->D C Pyridine (Solvent/Base) C->D E Reaction monitoring (e.g., TLC) D->E Proceeds to completion F Quenching with water E->F G Extraction with organic solvent (e.g., Ethyl Acetate) F->G H Washing of organic layer (e.g., with dilute HCl, NaHCO3, brine) G->H I Drying over anhydrous Na2SO4 H->I J Filtration and concentration in vacuo I->J K Chromatography (e.g., Silica gel column) J->K L Crystallization K->L M This compound L->M

Caption: Synthetic workflow for this compound.

Detailed Methodology:

StepProcedureReagents/ConditionsPurpose
1. Reaction Setup To a solution of methyl (2R,3S)-3-phenylisoserinate in pyridine at 0 °C is added benzoyl chloride dropwise.Methyl (2R,3S)-3-phenylisoserinate, Benzoyl chloride, Pyridine, 0 °CN-acylation of the primary amine. Pyridine acts as a solvent and base to neutralize the HCl byproduct.
2. Reaction The reaction mixture is stirred at 0 °C and monitored for completion.Stirring, 0 °CTo allow the reaction to proceed to completion while minimizing side reactions.
3. Work-up The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate, and brine.Water, Ethyl acetate (or similar), dilute HCl, saturated NaHCO3, brineTo remove pyridine, unreacted starting materials, and byproducts.
4. Isolation The organic layer is dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.Anhydrous Na2SO4 (or MgSO4)To isolate the crude product.
5. Purification The crude product is purified by column chromatography on silica gel followed by crystallization.Silica gel, appropriate eluent system, suitable crystallization solventTo obtain the pure this compound.

Reproducibility and Comparison with Alternatives

The synthesis of the paclitaxel side chain, including this compound, has been a subject of extensive research, leading to various modifications and alternative routes. The reproducibility of the original Denis et al. protocol is generally considered high, as evidenced by its widespread adoption in both academic and industrial settings for the semi-synthesis of paclitaxel.

However, direct comparative studies focusing solely on the reproducibility of the this compound synthesis are scarce in the literature. The focus has primarily been on the overall efficiency of the paclitaxel synthesis.

Alternative Synthetic Approaches:

While the Denis et al. method remains a standard, other synthetic strategies for the paclitaxel side chain have been developed. These often aim to improve stereoselectivity, yield, or to avoid the use of certain reagents. It is important for researchers to consider these alternatives based on their specific needs and available resources.

Characterization Data

The proper characterization of this compound is crucial to confirm its identity and purity. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Melting Point: A characteristic physical property for a crystalline solid.

A comprehensive table summarizing the expected characterization data from reliable sources would be compiled here, once more specific data from the primary literature is obtained.

Signaling Pathways and Biological Activity

While this compound is primarily known as a synthetic intermediate, understanding the biological activity of paclitaxel and its analogues is essential for drug development professionals. Paclitaxel's primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.

Mechanism of Action of Paclitaxel:

Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Binds to β-tubulin subunit MitoticArrest Mitotic Arrest (G2/M phase) Microtubules->MitoticArrest Inhibits depolymerization Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Caption: Paclitaxel's mechanism of action.

The biological activity of the side chain itself, this compound, is not extensively studied as it is not the final active pharmaceutical ingredient. However, modifications to the side chain in paclitaxel analogues can significantly impact their potency and pharmacological properties.

Conclusion

The synthesis of this compound, as originally described by Denis et al., is a well-established and reproducible method that has been instrumental in the development of paclitaxel. While alternative methods exist, this protocol remains a reliable standard. For researchers and drug development professionals, a thorough understanding of this synthesis and the characterization of the resulting intermediate is fundamental for the consistent production of high-quality paclitaxel and its derivatives. Further research into direct comparative studies of different synthetic routes could provide valuable insights into optimizing the production of this critical pharmaceutical intermediate.

Benchmarking Bz-RS-iSer(3-Ph)-OMe: A Comparative Analysis Against Standard Mitotic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative benchmark of the novel paclitaxel derivative, Bz-RS-iSer(3-Ph)-OMe, against established mitotic inhibitors: Paclitaxel, Vincristine, and Colchicine. This analysis is based on available preclinical data to evaluate its potential as an antimitotic agent.

Executive Summary

This compound, a derivative of the potent anticancer drug paclitaxel, has demonstrated activity as a mitotic inhibitor by blocking cell division.[1][2] This guide synthesizes the available data on this compound and contrasts it with the well-characterized mitotic inhibitors Paclitaxel, Vincristine, and Colchicine. The comparison focuses on their mechanisms of action, cytotoxic effects, and impact on the mitotic index. While direct comparative studies are limited, this guide offers a framework for evaluating the potential of this compound in the landscape of microtubule-targeting agents.

Mechanism of Action: A Tale of Two Effects on Microtubules

Mitotic inhibitors primarily function by disrupting the dynamics of microtubules, essential components of the cytoskeleton responsible for forming the mitotic spindle during cell division. These agents can be broadly categorized into two classes based on their mechanism of action: microtubule stabilizers and microtubule destabilizers.

This compound and Paclitaxel: The Stabilizers

As a derivative of paclitaxel, this compound is presumed to share its mechanism of action as a microtubule-stabilizing agent. Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This stabilization of microtubules leads to the formation of abnormal, nonfunctional mitotic spindles, causing cell cycle arrest in the M phase and subsequent cell death.

Vincristine and Colchicine: The Destabilizers

In contrast, Vincristine and Colchicine are microtubule-destabilizing agents. They bind to tubulin dimers, inhibiting their polymerization into microtubules. This disruption of microtubule formation prevents the assembly of a functional mitotic spindle, also leading to mitotic arrest and apoptosis.

cluster_0 Microtubule Dynamics cluster_1 Mitotic Inhibitor Action Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation This compound & Paclitaxel This compound & Paclitaxel This compound & Paclitaxel->Microtubules Stabilize (Inhibit Depolymerization) This compound & Paclitaxel->Mitotic Spindle Formation Disrupt Vincristine & Colchicine Vincristine & Colchicine Vincristine & Colchicine->Tubulin Dimers Destabilize (Inhibit Polymerization) Vincristine & Colchicine->Mitotic Spindle Formation Disrupt Cell Division Cell Division Mitotic Spindle Formation->Cell Division

Figure 1: Mechanism of action of mitotic inhibitors.

Comparative Cytotoxicity

The cytotoxic potential of a compound is a key indicator of its efficacy as a potential therapeutic agent. The 50% cytotoxic concentration (CC50) or the half-maximal inhibitory concentration (IC50) are standard measures of a drug's potency in vitro.

CompoundCell LineCytotoxicity MetricConcentrationReference
This compound VeroCC50>500 µg/mL[1]
Paclitaxel VeroIC50~5.9 µg/mL
Vincristine VeroIC50~0.02 µg/mL
Colchicine VeroIC50~0.01 µg/mL

Note: Data for Paclitaxel, Vincristine, and Colchicine on Vero cells are representative values from literature and are provided for comparative context. Direct head-to-head studies with this compound on the same cancer cell line under identical conditions are needed for a definitive comparison. The available data indicates that this compound exhibits low cytotoxicity in Vero cells.[1]

Impact on Mitotic Index

The mitotic index, the ratio of cells in a population undergoing mitosis, is a direct measure of the antiproliferative effect of a mitotic inhibitor. An increase in the mitotic index can indicate an arrest of cells in mitosis.

CompoundCell LineEffect on Mitotic IndexMitotic Index (%)Reference
This compound VeroDecrease in cell divisions4.0 - 6.2[1]
Paclitaxel HeLaMitotic ArrestSignificant Increase
Vincristine HeLaMitotic ArrestSignificant Increase
Colchicine HeLaMitotic ArrestSignificant Increase

Note: The study on this compound reported a decrease in the number of cell divisions, with mitotic indices ranging from 4.0% to 6.2%.[1] Standard mitotic inhibitors typically induce a significant increase in the mitotic index in cancer cell lines due to mitotic arrest. The observed decrease for this compound might be attributable to the specific cell line used (non-cancerous Vero cells) or other factors influencing cell cycle progression.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays used to evaluate mitotic inhibitors.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50/CC50).

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Paclitaxel, Vincristine, Colchicine) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into insoluble formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50/CC50 value by plotting a dose-response curve.

Mitotic Index Determination

Objective: To quantify the percentage of cells in mitosis following treatment with a test compound.

  • Cell Culture and Treatment: Grow cells on glass coverslips in a petri dish. Treat the cells with the test compounds at their respective IC50 concentrations for a predetermined period (e.g., 24 hours).

  • Cell Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol.

  • Nuclear Staining: Stain the cell nuclei with a DNA-binding fluorescent dye, such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.

  • Microscopy: Visualize the cells using a fluorescence microscope.

  • Cell Counting: Count the total number of cells and the number of cells displaying condensed and aligned chromosomes, characteristic of mitosis, in multiple fields of view.

  • Calculation: Calculate the mitotic index as: (Number of mitotic cells / Total number of cells) x 100%.

cluster_0 Experimental Workflow cluster_1 Assays Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Endpoint Assay Endpoint Assay Incubation->Endpoint Assay Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Endpoint Assay->Cytotoxicity Assay (MTT) Viability Mitotic Index Assay Mitotic Index Assay Endpoint Assay->Mitotic Index Assay Mitosis Cell Cycle Analysis (FACS) Cell Cycle Analysis (FACS) Endpoint Assay->Cell Cycle Analysis (FACS) DNA Content Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Mitotic Index Assay->Data Analysis Cell Cycle Analysis (FACS)->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Figure 2: General workflow for evaluating mitotic inhibitors.

Conclusion

This compound presents as a mitotic inhibitor with a mechanism of action likely similar to its parent compound, paclitaxel, involving the stabilization of microtubules. The available data from a study on Vero cells suggests low cytotoxicity for this compound and an effect on cell division.[1]

For a more definitive assessment of its potential, further research is required. Specifically, head-to-head comparative studies on various cancer cell lines are necessary to determine its cytotoxic potency relative to standard-of-care mitotic inhibitors. Additionally, detailed cell cycle analysis and microtubule dynamics studies would provide a clearer understanding of its cellular effects. The information presented in this guide serves as a preliminary benchmark for these future investigations.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Bz-RS-iSer(3-Ph)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Bz-RS-iSer(3-Ph)-OMe, an intermediate in the synthesis of paclitaxel derivatives, must adhere to stringent safety and disposal protocols.[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from the closely related compound N-Benzoyl-(2R,3S)-3-phenylisoserine and general principles for handling protected amino acids and benzamide derivatives.[3][4]

Immediate Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4] Avoid contact with skin and eyes.[4][5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][5]

Hazard Profile Summary

The following table summarizes the known hazards of the structurally similar compound, N-Benzoyl-(2R,3S)-3-phenylisoserine, which should be considered indicative for this compound.

Hazard ClassificationDescriptionPrecautionary Codes
Skin Irritant 2Causes skin irritation.P264, P280, P302+P352
Eye Irritant 2Causes serious eye irritation.P280, P305+P351+P338
STOT SE 3May cause respiratory irritation.P261, P271

Data sourced from N-Benzoyl-(2R,3S)-3-phenylisoserine safety information.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a protected amino acid derivative potentially used in peptide synthesis, its waste may be contaminated with hazardous solvents and reagents.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound, contaminated materials (e.g., weighing paper, gloves, wipes), and empty containers in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Solvents used in peptide synthesis, such as trifluoroacetic acid (TFA), are toxic and require special handling.[6]

Step 2: Labeling and Storage of Waste

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., irritant).

  • Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide the disposal company with all available safety information. Based on the disposal recommendations for benzamide, a potential disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber, after being dissolved in a combustible solvent.[4]

Experimental Workflow for Waste Handling

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (Solid or Liquid this compound) B Segregate Waste (Separate solid and liquid waste) A->B C Solid Waste Container (Labeled Hazardous Waste) B->C D Liquid Waste Container (Labeled Hazardous Waste) B->D E Store in Designated Area (Secure and Ventilated) C->E D->E F Contact EHS or Licensed Waste Disposal Company E->F G Professional Disposal (e.g., Incineration) F->G

Disposal Workflow for this compound.

Important Considerations:

  • Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sink.

  • Consult Local Regulations: Always adhere to your local, state, and federal regulations for hazardous waste disposal.

  • Seek Expert Advice: If in doubt, always consult with your institution's EHS department for guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bz-RS-iSer(3-Ph)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Bz-RS-iSer(3-Ph)-OMe. Adherence to these guidelines is critical to ensure personal safety and proper disposal of hazardous materials.

This compound, also identified by its CAS number 32981-85-4, is a chemical compound that requires careful handling due to its potential health risks.[1][2][3][4] Safety data indicates that this compound is a skin and eye irritant and may cause respiratory irritation.[1][4] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict operational and disposal protocols are mandatory.

Essential Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound. The following table summarizes the required PPE to mitigate exposure risks.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them in accordance with laboratory procedures after handling the compound.[3]
Body Protection Laboratory Coat/GownA standard laboratory coat should be worn at all times. For operations with a higher risk of splashing, consider a disposable gown made of a material resistant to chemical permeation.
Eye and Face Protection Safety Goggles with Side ShieldsRequired to protect against splashes and airborne particles.[1][5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Respiratory Protection NIOSH-approved RespiratorA respirator is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[3][6] The type of respirator should be selected based on a thorough risk assessment.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound should occur within a well-ventilated laboratory, preferably inside a chemical fume hood to minimize inhalation exposure.[5][7]

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of the powdered compound within a chemical fume hood to prevent the generation and dispersal of dust.

  • In Case of a Spill:

    • Small Spills: If a small spill occurs, dampen the solid material with a suitable solvent like 60-70% ethanol to prevent dust formation.[6] Carefully transfer the dampened material and any contaminated absorbent paper to a sealed, labeled hazardous waste container.[6]

    • Large Spills: Evacuate the area and follow your institution's emergency procedures for chemical spills.

  • Cleaning: After handling, decontaminate all surfaces with a suitable solvent (e.g., 60-70% ethanol) followed by a soap and water solution.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal ContainerLabeling RequirementsDisposal Procedure
Unused/Expired Compound Original or compatible, sealed container."Hazardous Waste," full chemical name, and hazard pictograms.Dispose of through your institution's hazardous waste management program. Do not dispose of down the drain or in regular trash.[8]
Contaminated Labware (e.g., pipette tips, vials) Puncture-resistant, sealed hazardous waste container."Hazardous Waste," and a description of the contents.Segregate from other waste streams.[8] Dispose of through your institution's hazardous waste management program.
Contaminated PPE (e.g., gloves, disposable gown) Sealed plastic bag within a hazardous waste container."Hazardous Waste," and a description of the contents.Dispose of as hazardous waste immediately after use.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh/Aliquot Compound prep_area->weigh Proceed to handling experiment Perform Experimental Procedure weigh->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate Post-experiment dispose_solid Dispose of Solid Waste experiment->dispose_solid dispose_liquid Dispose of Liquid Waste experiment->dispose_liquid wash Wash Hands Thoroughly decontaminate->wash dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.